PI5P4Ks-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H17N3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23) |
InChI Key |
SZOWAIVUSZXVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
PI5P4Ks-IN-1 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PI5P4Ks-IN-1
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is a crucial component of phosphoinositide signaling pathways, which are integral to a multitude of cellular processes including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in the pathophysiology of various diseases, notably cancer and metabolic disorders, rendering these enzymes attractive targets for therapeutic intervention.
This compound, also identified as compound 7 in the work by Boffey et al. (2022), is a selective inhibitor of the PI5P4Kγ isoform. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its analogs, with a focus on its selectivity, binding mode, and impact on cellular signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of phosphoinositide signaling and the development of novel therapeutics.
Mechanism of Action
This compound and its related compounds function as selective inhibitors of PI5P4Kγ. A key feature of this class of inhibitors is their non-ATP-competitive, allosteric binding mode.[1][2] X-ray crystallography studies of a related compound (compound 40) have confirmed that it binds to an allosteric site on PI5P4Kγ, distinct from the ATP-binding pocket.[1] This allosteric inhibition is significant as it can offer greater selectivity over other kinases, which often share highly conserved ATP-binding sites.
The binding of these inhibitors to the allosteric site is proposed to interfere with the kinase's ability to effectively bind its lipid substrate, PI5P, or to undergo the conformational changes necessary for catalysis. This mechanism of action is distinct from many kinase inhibitors that compete directly with ATP.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds against PI5P4K isoforms has been quantified through various biochemical and cellular assays. The data below is extracted from the primary literature and summarized for comparative analysis.
| Compound | PI5P4Kγ+ pIC50 | PI5P4Kγ-WT (HEK293 cells) pIC50 | PI5P4Kα pIC50 | PI5P4Kβ pIC50 |
| This compound (Compound 7) | 5.5 | 5.3 | <4.3 | <4.6 |
| NIH-12848 (Parent Compound) | 5.6 | 5.4 | Not Reported | Not Reported |
| Compound 22 | 6.5 | 6.1 | <4.3 | <4.6 |
| Compound 40 | 6.2 | Not Reported | <4.3 | <4.6 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. PI5P4Kγ+ refers to a construct of the enzyme used for in vitro assays. PI5P4Kγ-WT refers to the wild-type enzyme in a cellular context.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and its analogs are provided below.
PI5P4Kγ Radiometric Kinase Assay
This assay measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, PI5P.
Materials:
-
Recombinant PI5P4Kγ enzyme
-
PI5P substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compound (this compound or analogs)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PI5P4Kγ enzyme, and the inhibitor compound at various concentrations.
-
Initiate the reaction by adding a mixture of PI5P and [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products using an appropriate organic solvent system (e.g., chloroform/methanol).
-
Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and separate the lipids.
-
Visualize and quantify the radiolabeled PI(4,5)P2 product using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
HEK293 cells overexpressing PI5P4Kγ-WT
-
Complete cell culture medium
-
Inhibitor compound
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cell lysates, SDS-PAGE, and Western blotting
-
Antibody specific to PI5P4Kγ
Procedure:
-
Treat cultured HEK293 cells with the inhibitor compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PI5P4Kγ in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Visualizations
PI5P4Kγ is involved in several key signaling pathways, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism. Inhibition of PI5P4Kγ can therefore have significant downstream effects on these pathways.
Caption: PI5P4Kγ signaling and its inhibition by this compound.
The diagram above illustrates the canonical function of PI5P4Kγ in converting PI5P to PI(4,5)P2. This activity has been shown to positively regulate the mTORC1 signaling pathway. This compound acts as an allosteric inhibitor of PI5P4Kγ, thereby blocking the production of this specific pool of PI(4,5)P2 and potentially attenuating mTORC1 signaling and subsequent cell growth and proliferation.
Caption: Workflow for the characterization of this compound.
This workflow diagram outlines the key experimental stages in the discovery and characterization of this compound and its analogs. It begins with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement in a physiological context. Finally, structural biology techniques like X-ray crystallography are employed to elucidate the precise binding mode of the inhibitor.
References
The Cellular Function of PI5P4K Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, membrane trafficking, cytoskeletal organization, and metabolic regulation.[2][3] The PI5P4K family comprises three isoforms: α, β, and γ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.[4] Dysregulation of PI5P4K activity has been implicated in a variety of pathologies, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[2]
This technical guide provides a comprehensive overview of the function of PI5P4K inhibitors in cells, with a focus on their mechanism of action, impact on signaling pathways, and the methodologies used for their characterization. While specific data on a compound designated "PI5P4Ks-IN-1" is not extensively available in the public domain, this document will utilize data from well-characterized PI5P4K inhibitors to provide a thorough understanding of this class of molecules.
Mechanism of Action
The primary function of PI5P4Ks is the 4-phosphorylation of PI5P to generate a distinct intracellular pool of PI(4,5)P2, separate from the one synthesized at the plasma membrane. It is believed that a major role of PI5P4Ks is to regulate the levels of PI5P, a signaling lipid that can accumulate under cellular stress. PI5P4K inhibitors function by binding to the active site of the enzyme, thereby preventing the phosphorylation of PI5P. This inhibition leads to an accumulation of the substrate, PI5P, and a localized reduction in PI(4,5)P2. These alterations in phosphoinositide levels have far-reaching consequences on downstream signaling pathways that are critical for cell proliferation and survival.
Core Signaling Pathways Modulated by PI5P4K Inhibition
Inhibition of PI5P4K activity impacts several critical cellular signaling pathways, making it a promising strategy for therapeutic intervention, particularly in oncology.
mTORC1 Signaling
The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism. PI5P4K activity has been shown to be linked to the mTORC1 pathway. Inhibition of PI5P4Kα and PI5P4Kβ can lead to metabolic stress and subsequent suppression of mTORC1 signaling. This is characterized by a decrease in the phosphorylation of downstream mTORC1 substrates such as S6 kinase (S6K). Furthermore, PI5P4Kγ has been identified as a substrate of mTORC1 and in turn, negatively regulates its activity, forming a feedback loop that tightly controls mTORC1 function, especially under starvation conditions.
Autophagy
PI5P4Ks play a crucial, evolutionarily conserved role in the process of autophagy, a cellular recycling mechanism that is essential for survival under metabolic stress. Inhibition or deletion of the α and β isoforms of PI5P4K results in a defect in the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles. This disruption of autophagy contributes to the metabolic stress that suppresses mTORC1 signaling. The link between PI5P4K and autophagy is particularly relevant in the context of p53-deficient cancers, where there is a synthetic lethal interaction.
Hippo Signaling Pathway
Recent evidence has uncovered a direct link between PI5P4K and the Hippo signaling pathway, a key regulator of organ size and a critical player in cancer development. The core Hippo pathway kinases, MST1/2, directly phosphorylate and inhibit PI5P4Ks. In turn, PI5P4K activity influences the downstream effector of the Hippo pathway, YAP. Inhibition of PI5P4K leads to decreased YAP activity, suggesting that targeting PI5P4K could be a therapeutic strategy for cancers characterized by YAP activation.
PI3K/Akt Signaling
The PI3K/Akt pathway is another crucial signaling cascade that governs cell survival and proliferation. The relationship between PI5P4Ks and the PI3K/Akt pathway is complex and can be context-dependent. Some studies suggest that PI5P4K inhibition can lead to enhanced PI3K signaling as a feedback response to mTORC1 inhibition. Conversely, other studies have shown that knockdown of PI5P4Kα can lead to increased PI(4,5)P2 and PI(3,4,5)P3 levels, thereby enhancing insulin signaling.
Quantitative Data on PI5P4K Inhibitors
The following table summarizes publicly available data for several well-characterized PI5P4K inhibitors. Potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Inhibitor | PI5P4Kα | PI5P4Kβ | PI5P4Kγ | Selectivity Profile | Key Features |
| ARUK2002821 | 10 nM (IC50) | >10,000 nM | >10,000 nM | Highly selective for PI5P4Kα | Potent and isoform-selective, suitable as a chemical probe. |
| CC260 | 40 nM (Ki) | 30 nM (Ki) | - | Dual α/β inhibitor | Potent dual inhibitor that disrupts cell energy metabolism. |
| THZ-P1-2 | 190 nM (IC50) | ~700 nM (50% inh.) | ~700 nM (75% inh.) | Pan-PI5P4K inhibitor | Covalent inhibitor with anti-proliferative activity in leukemia cells. |
| PI5P4Kα-IN-1 | 2 µM (IC50) | 9.4 µM (IC50) | - | Preferential for PI5P4Kα | Investigated for cancer, metabolic, and immunological disorders. |
Key Experimental Protocols
Characterizing the function and inhibition of PI5P4Ks involves a range of in vitro and cell-based assays.
In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: In a multi-well plate, combine the PI5P4K enzyme, the lipid substrate (PI5P), ATP, and the test inhibitor at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the PI5P4K inhibitor at a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the concentration of inhibitor that causes a 50% reduction in cell viability (IC50).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status, to assess the impact of inhibitors on signaling pathways.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the PI5P4K inhibitor for a specified time, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-S6K).
-
Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis: Capture the signal and quantify the protein band intensities to determine the change in protein expression or phosphorylation upon inhibitor treatment.
Conclusion
The PI5P4K family of lipid kinases represents a critical node in cellular signaling, with profound implications for cell metabolism, growth, and survival. Inhibitors of PI5P4Ks are emerging as valuable tools for dissecting the complex biology of these enzymes and as promising therapeutic agents, particularly in the context of cancer. A thorough understanding of their mechanism of action and their impact on key signaling pathways such as mTOR, autophagy, and Hippo is essential for their continued development and application. The experimental protocols outlined in this guide provide a framework for the robust characterization of PI5P4K inhibitors, facilitating the advancement of research and drug discovery in this exciting field.
References
The Selective Targeting of PI5P4Kγ: A Technical Guide to PI5P4Ks-IN-2
For Immediate Release
This technical guide provides an in-depth overview of PI5P4Ks-IN-2, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of PI5P4K isoforms in cellular signaling and their potential as therapeutic targets in various diseases, including cancer and neurodegenerative disorders.
Introduction to PI5P4K and the Significance of Isoform Selectivity
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family of lipid kinases is pivotal in cellular signaling, catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to the critical second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic reaction is a key node in the phosphoinositide signaling pathway, which orchestrates a multitude of cellular functions such as cell growth, proliferation, and survival.
The PI5P4K family comprises three distinct isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively. While all three isoforms are ubiquitously expressed, their expression levels and subcellular localizations can vary across different tissues and disease states, suggesting non-redundant functions. Notably, PI5P4Kγ exhibits significantly lower intrinsic kinase activity compared to the α and β isoforms, pointing towards a more prominent role as a scaffolding protein in signaling complexes. Dysregulation of PI5P4K activity has been implicated in a range of pathologies, making these kinases attractive therapeutic targets. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of each kinase and for developing targeted therapies with potentially fewer off-target effects.
PI5P4Ks-IN-2: A Selective Inhibitor of PI5P4Kγ
PI5P4Ks-IN-2 (also referred to as compound 40) has been identified as a potent and highly selective inhibitor of the PI5P4Kγ isoform. Its selectivity provides a valuable pharmacological tool to investigate the unique biological roles of PI5P4Kγ.
Quantitative Analysis of Inhibitor Activity
The inhibitory potency and selectivity of PI5P4Ks-IN-2 have been rigorously characterized through biochemical assays. The data, summarized in the tables below, clearly demonstrate its preferential activity against PI5P4Kγ.
Table 1: In Vitro Inhibitory Activity of PI5P4Ks-IN-2 against PI5P4K Isoforms [1][2]
| Target Isoform | pIC50 | IC50 (nM) |
| PI5P4Kα | < 4.3 | > 50,000 |
| PI5P4Kβ | < 4.6 | > 25,000 |
| PI5P4Kγ | 6.2 | 630 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Binding Affinity of PI5P4Ks-IN-2 for PI5P4K Isoforms [1][2]
| Target Isoform | Ki (nM) |
| PI5P4Kβ | > 30,000 |
| PI5P4Kγ | 68 |
Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower value indicates a higher binding affinity.
Key Signaling Pathways Modulated by PI5P4Kγ
PI5P4Kγ is implicated in several critical signaling pathways, often acting through both its catalytic and scaffolding functions. Inhibition of PI5P4Kγ with PI5P4Ks-IN-2 can therefore have significant downstream effects on cellular processes.
The PI5P4K Signaling Pathway
The canonical function of PI5P4K is to phosphorylate PI5P to generate PI(4,5)P2. This product is a precursor for other important second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and also serves as a docking site for various proteins at the plasma membrane and intracellular organelles.
References
The Interplay of PI5P4Ks and the Hippo Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical signaling nexus between Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks) and the Hippo pathway. The Hippo signaling cascade is a pivotal regulator of organ size, tissue homeostasis, and its dysregulation is a hallmark of cancer. Recent scientific evidence has unveiled a sophisticated interplay wherein PI5P4Ks, key enzymes in phosphoinositide metabolism, are both regulated by and, in turn, modulate the activity of the Hippo pathway. This document details the molecular mechanisms of this interaction, the downstream consequences for the transcriptional co-activators YAP and TAZ, and the potential for therapeutic intervention. We present a comprehensive summary of quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this burgeoning field.
Introduction to PI5P4Ks and the Hippo Pathway
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1][2][3]. These enzymes are emerging as crucial nodes in cellular signaling, responding to metabolic and cellular stress[2][4]. The three main isoforms are PI5P4Kα, PI5P4Kβ, and PI5P4Kγ.
The Hippo pathway is a highly conserved signaling cascade that plays a fundamental role in the control of organ size and the suppression of tumors. The core of the pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2, which in turn phosphorylate and inhibit the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, thus preventing their nuclear translocation and the subsequent activation of pro-proliferative and anti-apoptotic genes. Dysregulation of the Hippo pathway, leading to hyperactivity of YAP/TAZ, is a common feature in many cancers.
The Core Mechanism of Interaction: A Reciprocal Regulation
Recent studies have elucidated a bidirectional regulatory loop between PI5P4Ks and the Hippo pathway, revealing a novel mechanism for controlling cell proliferation and survival.
Regulation of PI5P4Ks by the Hippo Pathway
The core kinases of the Hippo pathway, MST1/2, directly phosphorylate and inhibit the enzymatic activity of PI5P4Kα and PI5P4Kβ. This inhibitory phosphorylation occurs at specific and conserved threonine residues (Thr376 in PI5P4Kα and Thr386 in PI5P4Kβ). The consequence of this inhibition is a decrease in the conversion of PI5P to PI(4,5)P2, leading to an accumulation of cellular PI5P.
Modulation of the Hippo Pathway by PI5P4K Activity
The accumulation of PI5P, resulting from PI5P4K inhibition, directly impacts the Hippo pathway. PI5P has been shown to bind to the adaptor protein MOB1. This interaction enhances the association between MOB1 and the LATS1/2 kinases, a critical step for LATS1/2 activation. Activated LATS1/2 then phosphorylate YAP/TAZ, leading to their cytoplasmic retention and inactivation.
Conversely, high PI5P4K activity depletes PI5P levels, which reduces the MOB1-LATS1/2 interaction and subsequent LATS1/2 activation. This results in decreased YAP/TAZ phosphorylation, allowing their nuclear translocation and the activation of their target genes, which are often implicated in the epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.
The inhibitor PI5P4Ks-IN-1 and other PI5P4Kα inhibitors act by blocking the kinase activity of PI5P4Ks, thereby phenocopying the effects of MST1/2-mediated inhibition and leading to the activation of the Hippo pathway and suppression of YAP/TAZ activity.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the interplay between PI5P4Ks and the Hippo pathway.
| Table 1: Inhibitory Potency of PI5P4K Inhibitors | |
| Compound | IC50 (PI5P4Kα) |
| PI5P4Kα-IN-1 | 2 µM |
| PI5P4Kα-IN-1 | 9.4 µM (for PI5P4Kβ) |
Data extracted from MedchemExpress product information.
| Table 2: Effects of PI5P4K Inhibition/Knockdown on Hippo Pathway Components | ||
| Experimental Condition | Observed Effect | Reference |
| Knockdown of PI5P4Kα/β | Increased MOB1-LATS complex formation | |
| Knockdown of PI5P4Kα/β | Increased phosphorylation of YAP | |
| Knockdown of PI5P4Kα/β | Decreased nuclear localization of YAP | |
| Treatment with PI5P4K inhibitor | Decreased YAP-dependent gene expression | |
| MST1/2 knockout | Decreased phosphorylation of PI5P4Kα (Thr376) and PI5P4Kβ (Thr386) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Assay for MST1/2-mediated PI5P4K Inhibition
Objective: To determine if MST1/2 directly phosphorylate and inhibit PI5P4K activity.
Materials:
-
Recombinant active MST1 or MST2 kinase.
-
Recombinant PI5P4Kα or PI5P4Kβ protein.
-
[γ-32P]ATP.
-
PI5P substrate.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Thin Layer Chromatography (TLC) plates.
-
Phosphorimager.
Protocol:
-
Incubate recombinant PI5P4K with or without active MST1/2 in kinase buffer containing cold ATP for 30 minutes at 30°C to allow for phosphorylation of PI5P4K.
-
Initiate the lipid kinase reaction by adding PI5P and [γ-32P]ATP.
-
Incubate for an additional 30 minutes at 30°C.
-
Stop the reaction by adding a solution of 1M HCl.
-
Extract the lipids using a chloroform/methanol solution.
-
Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system (e.g., chloroform/methanol/ammonia/water).
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the production of [32P]PI(4,5)P2 using a phosphorimager. A decrease in PI(4,5)P2 production in the presence of MST1/2 indicates inhibition of PI5P4K activity.
Co-Immunoprecipitation of MOB1 and LATS1
Objective: To assess the effect of PI5P4K knockdown on the interaction between MOB1 and LATS1.
Materials:
-
Cells with stable knockdown of PI5P4Kα/β and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against MOB1 or LATS1 for immunoprecipitation.
-
Protein A/G agarose beads.
-
Antibodies against MOB1 and LATS1 for western blotting.
Protocol:
-
Lyse the control and PI5P4K knockdown cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform western blotting with antibodies against both MOB1 and LATS1 to detect the co-immunoprecipitated protein. An increase in the co-precipitated protein in the knockdown cells indicates an enhanced interaction.
Cell Migration and Invasion Assays
Objective: To evaluate the functional consequence of PI5P4K inhibition on cancer cell motility.
Materials:
-
Boyden chambers with porous membranes (e.g., Transwell inserts), with or without Matrigel coating for invasion assays.
-
Cancer cell lines (e.g., breast or ovarian cancer cells).
-
PI5P4K inhibitor (e.g., this compound) or vehicle control.
-
Cell culture medium with and without serum.
Protocol:
-
Pre-treat the cancer cells with the PI5P4K inhibitor or vehicle for 24 hours.
-
Seed the pre-treated cells in the upper chamber of the Boyden chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for a period sufficient for cell migration or invasion (e.g., 24-48 hours).
-
Remove the non-migrated/invaded cells from the top surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.
-
Count the number of stained cells in several microscopic fields. A decrease in the number of migrated/invaded cells in the inhibitor-treated group indicates a reduction in cell motility.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The reciprocal regulation between PI5P4Ks and the Hippo pathway.
Caption: Workflow for the in vitro PI5P4K kinase assay.
Caption: Co-immunoprecipitation workflow to detect protein-protein interactions.
Conclusion and Future Directions
The discovery of the interplay between PI5P4Ks and the Hippo pathway has opened new avenues for understanding the complex regulatory networks that govern cell fate. The reciprocal regulation, where the Hippo pathway inhibits PI5P4Ks, and PI5P4K activity, in turn, modulates Hippo signaling, provides a sophisticated mechanism for fine-tuning cellular responses to various stimuli. The development of specific PI5P4K inhibitors, such as this compound, presents a promising therapeutic strategy for cancers characterized by Hippo pathway dysregulation and YAP/TAZ hyperactivation.
Future research should focus on further elucidating the structural basis of the PI5P-MOB1 interaction, exploring the role of different PI5P4K isoforms in this pathway, and conducting preclinical studies to evaluate the efficacy of PI5P4K inhibitors in various cancer models. A deeper understanding of this signaling axis will undoubtedly pave the way for novel therapeutic interventions for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PI5P4K Inhibition on mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as critical regulators of cellular metabolism and signaling, with their inhibition showing significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the effects of PI5P4K inhibitors, exemplified by compounds such as CC260 and THZ-P1-2, on the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of PI5P4K isoforms, primarily α and β, disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of mTOR complex 1 (mTORC1) activity. This guide details the molecular mechanisms, presents quantitative data on inhibitor potency, outlines experimental protocols for studying these effects, and provides visual diagrams of the involved signaling pathways and workflows. The complex, context-dependent effects on mTOR complex 2 (mTORC2) are also explored, offering a comprehensive resource for researchers in the field.
Introduction to PI5P4Ks and their Role in Cellular Signaling
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] There are three main isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These enzymes play a crucial role in regulating intracellular pools of phosphoinositides, which are key signaling molecules involved in a myriad of cellular processes including cell growth, metabolism, and survival.[1] Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making them attractive targets for drug development.[2] Genetic and pharmacological studies have revealed a synthetic lethal relationship between PI5P4K inhibition and p53 deficiency, highlighting a promising therapeutic window for p53-mutant tumors.[2]
Mechanism of Action: How PI5P4K Inhibition Modulates mTOR Signaling
The primary mechanism by which PI5P4K inhibitors, referred to generically as PI5P4Ks-IN-1 and exemplified by specific compounds like CC260, affect mTOR signaling is indirect and rooted in the disruption of cellular energy homeostasis.
2.1. Inhibition of mTORC1 via AMPK Activation
Pharmacological inhibition of PI5P4Kα and PI5P4Kβ leads to a disruption in cellular energy metabolism.[3] This metabolic stress is characterized by a reduction in intracellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.
Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1. Activated TSC, in turn, inhibits the small GTPase Rheb, which is essential for mTORC1 activation. Consequently, the inhibition of PI5P4Ks leads to a downstream suppression of mTORC1 signaling. This is observed through the reduced phosphorylation of canonical mTORC1 substrates, including p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
2.2. Context-Dependent Effects on mTORC2 and Akt Signaling
The effect of PI5P4K inhibition on mTOR Complex 2 (mTORC2) and its primary substrate, Akt, is more complex and appears to be context-dependent.
-
Acute Inhibition: Studies involving the acute removal of PI5P4Kα have shown an increase in the phosphorylation of Akt at Serine 473 (Ser473), a site directly targeted by mTORC2. This suggests that under certain conditions, PI5P4Kα may act as a negative regulator of mTORC2. This effect was also observed for other mTORC2 substrates like SGK1 and PKCα.
-
Chronic Inhibition/Stable Knockout: In contrast, stable knockout of PI5P4Kα has been associated with a decrease in Akt phosphorylation at both Thr308 (a PDK1 site) and Ser473.
-
Pharmacological Inhibition: Treatment with the PI5P4Kα/β inhibitor CC260 has been shown to increase hormone-induced Akt phosphorylation at Ser473 in some cell types, which may be a result of feedback loops involving the S6K/insulin receptor substrate (IRS) axis.
This "butterfly effect," where the duration of inhibition leads to divergent outcomes, underscores the intricate regulatory networks connecting phosphoinositide signaling and the mTOR pathway.
Quantitative Data on PI5P4K Inhibitors
This section summarizes the available quantitative data for representative PI5P4K inhibitors. For the purpose of this guide, "this compound" will be represented by the well-characterized inhibitors CC260 and THZ-P1-2.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Conditions | Reference |
| CC260 | PI5P4Kα | 40 | 20 µM ATP | |
| PI5P4Kβ | 30 | 20 µM ATP | ||
| PI5P4Kγ | 800 | 20 µM ATP | ||
| THZ-P1-2 | PI5P4Kα | 190 | Not specified | |
| PI5P4Kβ | ~50% inhibition at 700 nM | Not specified | ||
| PI5P4Kγ | ~75% inhibition at 700 nM | Not specified |
Table 1: In Vitro Inhibitory Activity of Representative PI5P4K Inhibitors.
| Cell Line | Inhibitor | Concentration | Effect on mTORC1 Signaling | Reference |
| BT474 (Breast Cancer) | CC260 | 0, 5, and 10 µM | Dose-dependent increase in phosphorylation of AMPK substrates (ACC, Raptor).Dose-dependent decrease in phosphorylation of mTORC1 substrates (S6K, 4E-BP1). | |
| C2C12 (Myotubes) | CC260 | 10 µM (overnight) | Suppressed S6K phosphorylation. | |
| Various AML/ALL lines | THZ-P1-2 | 10 nM - 100 µM (72h) | Modest anti-proliferative activity with IC50 values in the low micromolar range (0.87 to 3.95 µM). |
Table 2: Cellular Effects of Representative PI5P4K Inhibitors on mTOR Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of PI5P4K inhibitors on mTOR signaling.
4.1. Protocol 1: In Vitro PI5P4K Kinase Assay (ADP-Glo™ Format)
This assay is used to determine the potency (IC50) of a test compound against PI5P4K enzymes.
-
Materials:
-
Recombinant human PI5P4Kα or PI5P4Kβ enzyme.
-
PI(5)P substrate.
-
ATP.
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS).
-
Test inhibitor (e.g., CC260) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, solid-bottom 384-well plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the PI5P4K enzyme and PI(5)P substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final reaction mixture may contain, for example, 2 µg/mL PI5P4K, 100 µM PI(5)P, and 40 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.
-
4.2. Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol assesses the phosphorylation status of key mTOR pathway proteins in cells treated with a PI5P4K inhibitor.
-
Materials:
-
Cell line of interest (e.g., BT474, MCF-7).
-
Complete cell culture medium.
-
PI5P4K inhibitor dissolved in DMSO.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the PI5P4K inhibitor (and a DMSO vehicle control) for the desired duration (e.g., overnight).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Visualizing Signaling Pathways and Workflows
5.1. Signaling Pathways
Caption: PI5P4K inhibition on the mTOR signaling pathway.
5.2. Experimental Workflows
Caption: Workflow for Western Blot analysis of mTOR pathway proteins.
Caption: Workflow for an in vitro PI5P4K kinase inhibition assay.
Conclusion
The inhibition of PI5P4Ks represents a compelling strategy for modulating the mTOR signaling pathway. The primary effect of PI5P4K inhibitors on mTORC1 is well-established, proceeding through an indirect mechanism involving the induction of cellular energy stress and the activation of AMPK. This leads to a clear suppression of mTORC1's downstream targets. The impact on mTORC2 is more nuanced and appears to vary with the duration and context of PI5P4K inhibition, warranting further investigation. The provided protocols and data serve as a foundational resource for researchers aiming to explore the intricate relationship between PI5P4K and mTOR signaling, and to advance the development of novel therapeutics targeting this axis.
References
The Role of PI5P4K Inhibition in Cancer Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that have emerged as a promising therapeutic target in oncology. These enzymes play a crucial role in cellular adaptation to metabolic stress, a hallmark of cancer. Notably, PI5P4Ks exhibit a synthetic lethal relationship with the tumor suppressor p53, the loss of which is a frequent event in tumorigenesis. This guide provides an in-depth overview of the role of PI5P4K inhibitors, with a focus on their impact on cancer metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
Cancer cells undergo profound metabolic reprogramming to sustain their high proliferative rates and survive in the often-harsh tumor microenvironment. This metabolic plasticity, however, can create unique vulnerabilities. The PI5P4K family of enzymes, which convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are key regulators of cellular stress responses and metabolic homeostasis.[1][2][3] Inhibition of PI5P4Ks has been shown to disrupt these adaptive mechanisms, leading to selective cancer cell death, particularly in tumors with p53 mutations.[1][4] This makes PI5P4K inhibitors, such as PI5P4Ks-IN-1 and others, an attractive area of investigation for novel cancer therapeutics.
Core Signaling Pathways and Metabolic Consequences of PI5P4K Inhibition
PI5P4K activity is intricately linked to several critical signaling pathways that govern cell growth, proliferation, and metabolism. Inhibition of PI5P4Ks leads to a cascade of events that ultimately impair the metabolic fitness of cancer cells.
PI5P4K and the PI3K/Akt/mTORC1 Axis
The PI3K/Akt/mTORC1 pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer. While PI5P4Ks are not direct components of this pathway, their inhibition has significant downstream effects. Pharmacological inhibition of PI5P4Kα/β has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits mTORC1, a master regulator of protein synthesis and cell growth.
Synthetic Lethality with p53
A key finding in the study of PI5P4Ks is their synthetic lethal interaction with the tumor suppressor p53. Cancer cells lacking functional p53 are particularly sensitive to PI5P4K inhibition. This vulnerability is attributed to increased oxidative stress and suppressed glucose metabolism upon PI5P4K depletion or inhibition in p53-mutant cells.
Role in Autophagy and Peroxisome-Mitochondria Interplay
PI5P4Ks are also implicated in the regulation of autophagy, a cellular recycling process that is crucial for cancer cell survival under nutrient stress. Inhibition of PI5P4Kα and β leads to defects in autophagosome-lysosome fusion, resulting in the accumulation of autophagic vesicles and metabolic stress. Furthermore, PI5P4Ks play a role in the interplay between peroxisomes and mitochondria, which is essential for fatty acid oxidation. Loss of PI5P4K function impairs lipid uptake and β-oxidation in mitochondria, leading to altered mitochondrial integrity and function, ultimately causing cell death under nutrient deprivation.
Quantitative Data on PI5P4K Inhibitors
The development of potent and selective PI5P4K inhibitors has been crucial for elucidating their role in cancer. The following tables summarize key quantitative data for some of the well-characterized PI5P4K inhibitors.
| Inhibitor | Target(s) | IC50 / pIC50 / Ki | Assay Type | Reference |
| PI5P4Kα-IN-1 (Compound 13) | PI5P4Kα, PI5P4Kβ | IC50: 2 µM (α), 9.4 µM (β) | Not Specified | |
| CC260 | PI5P4Kα, PI5P4Kβ | Ki: 40 nM (α), 30 nM (β) | Not Specified | |
| THZ-P1-2 (covalent) | pan-PI5P4K | Sub-micromolar | Biochemical and Cellular Assays | |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | IC50: 0.27 µM (α), 1.7 µM (β) | Not Specified | |
| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50: 7.3 (α), 8.1 (γ) | Not Specified |
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| CC260 | BT474 (breast cancer) | AMPK activation, mTORC1 inhibition | 5-10 µM | |
| CC260 | p53-null tumor cells | Selective cell killing | Not Specified | |
| THZ-P1-2 | AML/ALL cell lines | Sensitive to inhibition | Not Specified |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of PI5P4K inhibitor activity. Below are methodologies for key experiments.
Protocol 1: In Vitro PI5P4Kα Kinase Assay (ADP-Glo™ Format)
This bioluminescence-based assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human PI5P4Kα enzyme
-
D-myo-di16-PtIns(5)P (PI5P substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the PI5P4Kα enzyme, PI5P substrate, and ATP in the kinase assay buffer.
-
Inhibitor Addition: Add 5 µL of the test inhibitor (e.g., this compound) solution or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Substrate and ATP Addition: Add 5 µL of the substrate solution followed by 5 µL of the ATP solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
Protocol 2: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI5P4K inhibitor
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the PI5P4K inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor or vehicle control. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by PI5P4K inhibition, such as Akt, S6K, and AMPK.
Materials:
-
Cancer cell lines
-
PI5P4K inhibitor
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-S6K, anti-phospho-ACC)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the PI5P4K inhibitor at desired concentrations and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect protein bands using an ECL substrate and quantify the band intensities, normalizing to a loading control.
Conclusion and Future Directions
The inhibition of PI5P4Ks represents a promising therapeutic strategy for a range of cancers, particularly those with p53 mutations. The ability of PI5P4K inhibitors to disrupt cancer cell metabolism, induce energy stress, and interfere with autophagy underscores their potential as targeted anti-cancer agents. Further research is needed to fully elucidate the complex roles of the different PI5P4K isoforms and to develop isoform-selective inhibitors to minimize potential off-target effects. The continued development of potent and specific PI5P4K inhibitors, coupled with a deeper understanding of their mechanisms of action, will be critical for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding role of PI5P4Ks in cancer: A promising druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
The Chemical Probe PI5P4Kγ-IN-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Application of PI5P4Kγ-IN-1, a Selective Chemical Probe for Phosphatidylinositol 5-Phosphate 4-Kinase Gamma.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is a key step in the phosphoinositide signaling pathway, which governs a multitude of cellular processes including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.
Dysregulation of PI5P4K activity has been implicated in a variety of diseases, including cancer and metabolic disorders, making these enzymes attractive therapeutic targets. The development of selective chemical probes for each isoform is crucial for dissecting their specific biological functions and for validating them as drug targets. This technical guide focuses on PI5P4Kγ-IN-1 (also referred to as compound 2 in seminal research), a potent and selective chemical probe for the gamma isoform, PI5P4Kγ.[1] We will provide a comprehensive overview of its biochemical and cellular characterization, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a discussion of its utility in interrogating PI5P4Kγ-mediated signaling pathways.
Quantitative Data Summary
The inhibitory activity and binding affinity of PI5P4Kγ-IN-1 and its corresponding negative control have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Potency and Selectivity of PI5P4Kγ-IN-1
| Target Isoform | Assay Type | Value (PI5P4Kγ-IN-1) | Value (Negative Control) | Reference |
| PI5P4Kγ | NanoBRET (IC50) | 25 nM | > 10,000 nM | [2] |
| PI5P4Kα | NanoBRET (% Inhibition @ 1µM) | < 10% | Not Reported | [2] |
| PI5P4Kβ | NanoBRET (% Inhibition @ 1µM) | < 10% | Not Reported | [2] |
| PI5P4Kγ | ADP-Glo (IC50) | 130 nM | > 30,000 nM | [2] |
Note: The negative control is a structurally related analog of PI5P4Kγ-IN-1 that lacks significant affinity for PI5P4Kγ, making it an ideal experimental control.
Table 2: Kinome-wide Selectivity of PI5P4Kγ-IN-1
| Kinase Panel | Assay Type | Number of Kinases Tested | Significant Off-Targets (Inhibition > 65% @ 1µM) | Reference |
| KINOMEscan | Binding Assay | 468 | None |
Signaling Pathways
PI5P4Kγ has been implicated in the regulation of key cellular signaling pathways, including the mTOR and Hippo pathways. PI5P4Kγ-IN-1 serves as a critical tool to elucidate the specific roles of the gamma isoform in these complex networks.
PI5P4Kγ and mTORC1 Signaling
PI5P4Kγ is a substrate of mTORC1 and is involved in a negative feedback loop that regulates mTORC1 activity, particularly under starvation conditions. Inhibition of PI5P4Kγ with PI5P4Kγ-IN-1 has been shown to increase mTORC1 signaling, as evidenced by the increased phosphorylation of its downstream effector, p70-S6K. This suggests that PI5P4Kγ plays a role in maintaining basal mTORC1 signaling.
PI5P4Kγ and the Hippo Signaling Pathway
Recent studies have revealed a crosstalk between the PI5P4K and Hippo signaling pathways. The core Hippo pathway kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. This leads to an accumulation of PI5P, the substrate of PI5P4Ks. PI5P can then bind to MOB1, a key component of the Hippo pathway, enhancing its interaction with the LATS1/2 kinases and promoting Hippo pathway activation. This ultimately leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, inhibiting their transcriptional activity.
Experimental Protocols
The characterization of PI5P4Kγ-IN-1 has been enabled by a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures the binding of PI5P4Kγ-IN-1 to PI5P4Kγ in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Workflow:
Detailed Steps:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a mammalian expression vector encoding for a NanoLuc® luciferase-PI5P4Kγ fusion protein.
-
-
Assay Preparation:
-
Plate the transfected cells in a suitable multi-well plate.
-
Prepare serial dilutions of PI5P4Kγ-IN-1 and the negative control.
-
-
Compound and Tracer Addition:
-
Add the diluted compounds to the cells.
-
Add a fluorescent NanoBRET™ tracer that binds to the kinase active site.
-
-
Substrate Addition and Signal Detection:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the enzymatic activity of PI5P4Kγ by quantifying the amount of ADP produced during the kinase reaction.
Workflow:
Detailed Steps:
-
Kinase Reaction Setup:
-
In a multi-well plate, combine recombinant PI5P4Kγ enzyme, the lipid substrate PI5P, and ATP in a kinase reaction buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of PI5P4Kγ-IN-1 or the negative control to the reaction mixture.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely correlated with the kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls and plot the results to determine the IC50 value.
-
Protocol 3: Western Blotting for Phospho-Proteins
This protocol is used to assess the effect of PI5P4Kγ-IN-1 on downstream signaling pathways by measuring the phosphorylation status of key proteins, such as p70-S6K.
Workflow:
Detailed Steps:
-
Cell Treatment and Lysis:
-
Treat cultured cells (e.g., MCF-7 breast cancer cells) with varying concentrations of PI5P4Kγ-IN-1 for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Prepare samples for electrophoresis by adding Laemmli buffer and heating.
-
-
Gel Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p70-S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image and quantify the band intensities to determine the change in protein phosphorylation.
-
Conclusion
PI5P4Kγ-IN-1 is a potent, selective, and cell-active chemical probe for PI5P4Kγ. Its well-characterized biochemical and cellular activities, along with the availability of a structurally related negative control, make it an invaluable tool for the scientific community. This guide provides the necessary information for researchers to effectively utilize PI5P4Kγ-IN-1 to investigate the physiological and pathological roles of PI5P4Kγ, particularly in the context of mTOR and Hippo signaling, and to further validate this kinase as a potential therapeutic target in various diseases.
References
An In-depth Technical Guide to PI5P4Ks-IN-1: A Selective PI5P4Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PI5P4Ks-IN-1, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Kγ). This document details its discovery, biochemical characterization, and the experimental protocols utilized for its evaluation. Additionally, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential applications in research and drug development.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is integral to various cellular functions, including cell growth, proliferation, and survival. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. These isoforms have distinct cellular localizations and roles in signaling pathways such as the mTOR and Hippo pathways, making them attractive therapeutic targets for diseases like cancer and immunological disorders.[1][2]
This compound (also referred to as compound 7 in the primary literature) was identified as a selective inhibitor of PI5P4Kγ with no detectable activity against the α or β isoforms.[3] Its discovery and characterization are detailed in the work by Boffey et al. (2022), which describes the development of selective, non-ATP-competitive, allosteric inhibitors of PI5P4Kγ.[4][5] This guide summarizes the key findings from this research.
Data Presentation
The biochemical activity of this compound and a more optimized analogue from the same chemical series, PI5P4Ks-IN-2 (compound 40), are summarized below. The data is derived from in vitro kinase assays.
| Compound | Target Isoform | pIC50 | IC50 (nM) | Ki (nM) | Selectivity |
| This compound (Compound 7) | PI5P4Kγ | Not explicitly provided, but inactive in some assays | - | - | Selective for γ isoform |
| PI5P4Kα | No detectable inhibition | - | - | ||
| PI5P4Kβ | No detectable inhibition | - | - | ||
| PI5P4Ks-IN-2 (Compound 40) | PI5P4Kγ | 6.2 | 631 | 68 | >476-fold vs PI5P4Kβ |
| PI5P4Kγ+ | 6.2 | 631 | - | ||
| PI5P4Kα | <4.3 | >50,000 | - | ||
| PI5P4Kβ | <4.6 | >25,000 | >30,000 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The PI5P4Kγ+ construct contains mutations to enhance activity in in vitro assays. Ki represents the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
The characterization of this compound and related compounds involved biochemical assays to determine their potency and selectivity. The primary method used was a bioluminescence-based ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human PI5P4Kγ, PI5P4Kα, or PI5P4Kβ enzyme
-
Di-C8 PI5P (substrate)
-
ATP
-
Kinase reaction buffer (33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2, 16.7 μM EGTA)
-
This compound or other test compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add 18 μL of a reaction mix containing di-C8 PI5P (20 μM) and ATP (10 μM) in the kinase reaction buffer.
-
Add the test compound to the reaction mix.
-
Initiate the reaction by adding purified PI5P4K enzyme (e.g., 150 ng/well for PI5P4Kγ+).
-
Incubate the plate for 60 minutes at room temperature.
-
Transfer 4 μL of the reaction mixture to a second plate containing 4 μL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 8 μL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The PI5P4K pathway is interconnected with other major cellular signaling networks, including the mTOR and Hippo pathways, which regulate cell growth, proliferation, and apoptosis.
Caption: Simplified PI5P4Kγ signaling pathway and its inhibition by this compound.
Experimental Workflow
The discovery and characterization of a selective kinase inhibitor like this compound follows a structured workflow.
Caption: Generalized workflow for the discovery and development of a kinase inhibitor.
Logical Relationship: Allosteric Inhibition
This compound and its analogues are non-ATP-competitive, allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.
Caption: Mechanism of allosteric inhibition of PI5P4Kγ by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Isoform-Selective Landscape of PI5P4K Inhibition: A Technical Guide to PI5P4Ks-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isoform selectivity of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) inhibitors, with a specific focus on the gamma-selective inhibitor, PI5P4Ks-IN-1. The PI5P4K family, comprising the α, β, and γ isoforms, plays a pivotal role in cellular signaling through the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). Dysregulation of these kinases is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making them attractive targets for therapeutic intervention. This document offers a comprehensive overview of the selectivity profiles of key PI5P4K inhibitors, detailed experimental methodologies for their characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Analysis of PI5P4K Inhibitor Isoform Selectivity
The development of small molecule inhibitors targeting PI5P4Ks has yielded a range of compounds with varying degrees of isoform selectivity. These range from highly selective inhibitors for a single isoform to pan-inhibitors that target all three. The following tables summarize the quantitative data for prominent PI5P4K inhibitors, facilitating a comparative analysis of their potency and selectivity.
Table 1: Potency and Selectivity of Gamma (γ)-Selective PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |
| This compound | PI5P4Kγ | - | - | - | Active compound with no detectable inhibition of the PI5P4K α or β isoforms.[1] |
| PI5P4Ks-IN-2 | PI5P4Kγ | γ: 6.2α: <4.3β: <4.6 | - | γ: 68 nMβ: >30,000 nM | Highly selective for PI5P4Kγ over α and β isoforms. |
| NIH-12848 | PI5P4Kγ | - | ~1 µM | - | Selective for PI5P4Kγ; does not inhibit α and β isoforms at concentrations up to 100 µM.[2] |
| NCT-504 | PI5P4Kγ | - | 15.8 µM | - | A selective allosteric inhibitor of PI5P4Kγ.[1] |
Table 2: Potency and Selectivity of Alpha (α)- and Beta (β)-Selective and Dual Inhibitors
| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |
| ARUK2002821 | PI5P4Kα | 8.0 | - | - | Highly selective for PI5P4Kα. |
| CC260 | PI5P4Kα / PI5P4Kβ | - | - | α: 40 nMβ: 30 nM | Potent dual inhibitor of PI5P4Kα and PI5P4Kβ.[1] |
| ARUK2007145 | PI5P4Kα / PI5P4Kγ | α: 7.3γ: 8.1 | - | - | Potent, cell-active dual inhibitor of PI5P4Kα and PI5P4Kγ.[1] |
Table 3: Potency and Selectivity of Pan-PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | pIC50 | IC50 | Ki | Selectivity Profile |
| THZ-P1-2 | PI5P4Kα, β, γ | - | α: 190 nM | - | Pan-PI5P4K inhibitor. |
| CVM-05-002 | PI5P4Kα, β | - | α: 0.27 µMβ: 1.7 µM | - | Pan-PI5P4K inhibitor. |
| PI5P4Ks-IN-3 | PI5P4Kα, β | - | α: 1.34 µMβ: 9.9 µM | - | Covalent pan-PI5P4K inhibitor with weak cellular activity. |
PI5P4K Signaling Pathways
The PI5P4K enzymes are crucial regulators of phosphoinositide signaling. They catalyze the phosphorylation of PI5P to generate PI(4,5)P2, a key signaling molecule and a precursor for other important second messengers. This process primarily occurs at intracellular membranes. The activity of PI5P4Ks is intertwined with major cellular signaling networks, including the PI3K/AKT, mTOR, and Hippo pathways, thereby influencing cell growth, proliferation, metabolism, and survival.
Experimental Protocols
The characterization of PI5P4K inhibitors relies on robust and reproducible experimental methodologies. The following section details the protocol for the most commonly employed in vitro kinase assay for determining inhibitor potency.
ADP-Glo™ Kinase Assay for PI5P4K Isoform Selectivity
This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining and directly proportional to kinase activity. It is a widely used method for determining the half-maximal inhibitory concentration (IC50) of kinase inhibitors.
Materials:
-
Recombinant human PI5P4Kα, PI5P4Kβ, and PI5P4Kγ enzymes
-
PI5P substrate (e.g., D-myo-diC8-Phosphatidylinositol 5-phosphate)
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
PI5P4K inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PI5P4K inhibitor in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare the PI5P substrate solution in Kinase Assay Buffer. The final concentration should be at or near the Michaelis constant (Km) for PI5P for each isoform.
-
Prepare the ATP solution in Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for each isoform.
-
Prepare the PI5P4K enzyme solutions (α, β, and γ) in a suitable kinase dilution buffer to a 2X final concentration.
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use. Prepare the Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the diluted inhibitor solution or vehicle (DMSO control) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the 2X PI5P4K enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (containing both PI5P and ATP at their 2X final concentrations in Kinase Assay Buffer) to each well. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The availability of a diverse toolkit of isoform-selective and pan-PI5P4K inhibitors is crucial for dissecting the complex biology of this kinase family and for the development of novel therapeutic strategies. This compound and other gamma-selective inhibitors provide valuable tools to probe the specific functions of the PI5P4Kγ isoform. The quantitative data and detailed experimental protocols presented in this guide are intended to support researchers in the selection and characterization of appropriate chemical probes for their studies, ultimately advancing our understanding of PI5P4K signaling in health and disease.
References
An In-Depth Technical Guide to PI5P4K Inhibition in Breast Cancer Cell Lines
A Note on PI5P4Ks-IN-1: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." Therefore, this guide will focus on well-characterized, representative inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family to provide a comprehensive understanding of their role and therapeutic potential in breast cancer cell lines. The inhibitors highlighted—THZ-P1-2 (a pan-PI5P4K inhibitor) and CC260 (a dual PI5P4Kα/β inhibitor)—serve as exemplars to illustrate the biological effects and methodological approaches relevant to the study of PI5P4K inhibition in this context.
Introduction to PI5P4Ks in Breast Cancer
Phosphoinositides are a class of lipids that play a crucial role in cellular signaling, governing processes such as cell growth, proliferation, survival, and membrane trafficking.[1] The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in breast cancer, is a key signaling cascade that relies on phosphoinositides.[2][3]
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] There are three isoforms of PI5P4K: α, β, and γ. Elevated expression of PI5P4Kα and PI5P4Kβ has been observed in breast tumors compared to normal tissue.[4] Their downregulation has been shown to suppress the proliferation of triple-negative breast cancer (TNBC) cell lines.
A significant area of interest is the synthetic lethal relationship between PI5P4K inhibition and the loss of the tumor suppressor p53. Given that a large proportion of breast cancers, particularly aggressive subtypes, harbor p53 mutations, targeting PI5P4Ks presents a promising therapeutic strategy. Inhibition of PI5P4Ks in p53-deficient breast cancer cells has been shown to induce metabolic stress, increase reactive oxygen species (ROS), and lead to senescence and apoptosis.
Mechanism of Action and Signaling Pathways
PI5P4Ks are integral to the phosphoinositide signaling network. By converting PI5P to PI(4,5)P2, they regulate the cellular pools of these important second messengers. PI(4,5)P2 is a substrate for PI3K, which, upon activation, generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 is a critical step in the activation of the pro-survival AKT/mTOR signaling pathway.
Inhibition of PI5P4K isoforms, particularly α and β, disrupts cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTORC1 signaling. This disruption of metabolic processes is particularly detrimental to cancer cells, which have high energy demands. Furthermore, in p53-deficient breast cancer cells, PI5P4K inhibition leads to increased oxidative stress and suppressed glucose metabolism.
Below is a diagram illustrating the central role of PI5P4K in the phosphoinositide signaling pathway and its intersection with the PI3K/AKT/mTOR axis.
PI5P4K Signaling Pathway and Therapeutic Intervention.
Representative PI5P4K Inhibitors and Their Effects on Breast Cancer Cell Lines
THZ-P1-2: A Pan-PI5P4K Covalent Inhibitor
THZ-P1-2 is a first-in-class, selective, and covalent pan-inhibitor of PI5P4K isoforms α, β, and γ. While much of the published data on THZ-P1-2 focuses on leukemia cell lines, its role as a tool compound provides valuable insights into the broader effects of pan-PI5P4K inhibition. It has been shown to have anti-proliferative activity and to disrupt autophagy. Although specific IC50 values for THZ-P1-2 in breast cancer cell lines are not widely reported, its demonstrated activity in other cancer types suggests its potential for further investigation in breast cancer models, particularly those with p53 mutations.
CC260: A Dual PI5P4Kα/β Inhibitor
CC260 is a potent and selective noncovalent dual inhibitor of PI5P4Kα and PI5P4Kβ. This inhibitor has been shown to disrupt cellular energy homeostasis, leading to AMPK activation and mTORC1 inhibition. Significantly, CC260 is selectively toxic to p53-null tumor cells, confirming the synthetic lethal interaction.
| Inhibitor | Target(s) | Breast Cancer Cell Line | IC50 / Kᵢ | Effect | Reference |
| THZ-P1-2 | PI5P4Kα, β, γ | Not Specified | IC₅₀ (PI5P4Kα) = 190 nM | Anti-proliferative activity, disrupts autophagy. | |
| CC260 | PI5P4Kα, β | BT-474 (p53 mutant) | Kᵢ (α) = 40 nM, Kᵢ (β) = 30 nM | Reduces cell survival under nutrient stress, activates AMPK, inhibits mTORC1. | |
| CC260 | MCF-10A (p53-null) | Not Specified | Selectively toxic to p53-null cells. | Induces cell death. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of PI5P4K inhibitors in breast cancer cell lines.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of a PI5P4K inhibitor on the viability and proliferation of breast cancer cells by measuring ATP levels, which are indicative of metabolically active cells.
Workflow Diagram:
Workflow for Cell Viability Assay.
Materials:
-
Breast cancer cell line of interest (e.g., MCF-7, MDA-MB-231, BT-474)
-
Complete cell culture medium
-
PI5P4K inhibitor (e.g., THZ-P1-2, CC260) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in an opaque-walled 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of the PI5P4K inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the impact of PI5P4K inhibition on downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, by measuring the phosphorylation status of key proteins.
Workflow Diagram:
Workflow for Western Blot Analysis.
Materials:
-
Breast cancer cell line of interest
-
PI5P4K inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the PI5P4K inhibitor at desired concentrations and for the appropriate time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry to quantify band intensities.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in breast cancer cells following treatment with a PI5P4K inhibitor. It relies on the binding of Annexin V to phosphatidylserine, which is externalized during early apoptosis, and the use of a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Breast cancer cell line of interest
-
PI5P4K inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PI5P4K inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
The inhibition of PI5P4K, particularly the α and β isoforms, represents a promising therapeutic strategy for breast cancer, especially for aggressive subtypes with p53 mutations. The development and characterization of specific inhibitors like THZ-P1-2 and CC260 are crucial for advancing our understanding of the role of PI5P4Ks in cancer biology and for the development of novel targeted therapies.
Future research should focus on:
-
Elucidating the precise roles of each PI5P4K isoform in different breast cancer subtypes.
-
Identifying and validating biomarkers to predict sensitivity to PI5P4K inhibitors.
-
Investigating the efficacy of PI5P4K inhibitors in combination with other targeted therapies or standard-of-care chemotherapies.
-
Conducting in vivo studies to assess the anti-tumor activity and safety of these inhibitors in preclinical models of breast cancer.
By addressing these key areas, the therapeutic potential of targeting PI5P4Ks in breast cancer can be more fully realized, ultimately leading to improved outcomes for patients.
References
- 1. Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer [frontiersin.org]
- 4. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for PI5P4Ks-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[1]. This enzymatic reaction is a key regulatory point in pathways controlling cell growth, metabolism, and survival[1]. The alpha isoform, PI5P4Kα, is a significant therapeutic target in oncology and metabolic diseases[1]. In vitro kinase assays are fundamental for the discovery and characterization of inhibitors, such as PI5P4Ks-IN-1, that modulate the activity of these enzymes.
These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the activity of PI5P4K and to determine the potency of inhibitors like this compound. Two principal methodologies are described: a radiometric assay for direct measurement of phosphate incorporation and a bioluminescence-based assay for higher throughput screening.
Signaling Pathway of PI5P4K
PI5P4Kα is a central enzyme in the phosphoinositide signaling cascade. It catalyzes the phosphorylation of PI(5)P to generate PI(4,5)P2[1]. PI(4,5)P2 is a versatile second messenger that is a substrate for phosphoinositide 3-kinases (PI3Ks), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). PI(3,4,5)P3 is a crucial activator of the AKT/mTOR signaling pathway, which is often dysregulated in cancer[1]. Furthermore, PI5P4Kα activity is linked to the regulation of mTOR Complex 1 (mTORC1) signaling and cellular stress responses.
Caption: Simplified PI5P4Kα signaling pathway.
Experimental Protocols
The selection of an appropriate in vitro kinase assay depends on factors such as available equipment, desired throughput, and sensitivity. Below are detailed protocols for a radiometric and a bioluminescence-based assay.
Protocol 1: Radiometric [γ-³²P]-ATP Kinase Assay
This method provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto the lipid substrate.
Workflow for Radiometric Assay
Caption: Workflow for the radiometric PI5P4Kα kinase assay.
Materials:
-
Recombinant human PI5P4Kα enzyme
-
Phosphatidylinositol 5-phosphate (PI(5)P)
-
Phosphatidylserine (PS) (as a carrier lipid)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
This compound or other test compounds dissolved in DMSO
-
12N HCl
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
TLC plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing PI5P4Kα enzyme (e.g., 0.4 µg/mL), PI(5)P substrate (e.g., 40 µM), and PS in the kinase reaction buffer.
-
Inhibitor Addition: For inhibitor screening, add the desired concentration of this compound or other test compounds. For control reactions, add an equivalent volume of DMSO. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]-ATP to a final concentration of 20 µM (containing ~10 µCi per reaction).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Reaction Termination: Stop the reaction by adding 5 µL of 12N HCl.
-
Lipid Extraction and TLC: Perform a lipid extraction and spot the lipid products on a TLC plate to separate the radiolabeled PI(4,5)P2.
-
Detection and Analysis: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled product. Quantify the amount of PI(4,5)P2 formed to determine kinase activity.
Protocol 2: Bioluminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal. This method is highly sensitive and amenable to high-throughput screening.
Workflow for Bioluminescence Assay
Caption: Workflow for the bioluminescence-based PI5P4Kα kinase assay.
Materials:
-
Recombinant human PI5P4Kα enzyme
-
D-myo-phosphatidylinositol 5 phosphate diC16 (D-myo-di16-PtIns(5)P)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in kinase assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of PI5P4Kα enzyme solution to each well. Incubate the plate at room temperature for 10-30 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing the PI(5)P substrate (e.g., 100 µM) and ATP (e.g., 10 µM) in the kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Add Kinase Detection Reagent to convert the produced ADP into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Quantitative data from in vitro kinase assays, particularly for inhibitor screening, should be summarized for clear comparison.
Table 1: Example Reagent Concentrations for PI5P4Kα In Vitro Kinase Assays
| Component | Radiometric Assay | Bioluminescence Assay |
| PI5P4Kα Enzyme | 0.4 µg/mL | 2 µg/mL |
| PI(5)P Substrate | 40 µM | 100 µM |
| ATP | 20 µM | 10 µM |
| MgCl₂ | 10 mM | 10 mM |
| HEPES pH 7.3 | 20 mM | 20 mM |
| Incubation Time | 1 hour | 60 minutes |
| Incubation Temp. | Room Temperature | Room Temperature |
Table 2: Example Inhibitor Potency Data
| Inhibitor | Target Isoform(s) | IC50 (nM) | pIC50 | Assay Type |
| This compound | PI5P4Kα | Example: 50 | Example: 7.3 | ADP-Glo™ |
| Compound X | PI5P4Kα/β | Example: 120 | Example: 6.9 | Radiometric |
| Compound Y | PI5P4Kγ | Example: >1000 | Example: <6.0 | ADP-Glo™ |
Note: pIC50 is the negative logarithm of the IC50 value in molar. A higher pIC50 value indicates a more potent inhibitor.
Conclusion
The protocols provided here offer robust methods for the in vitro assessment of PI5P4Kα activity and the screening of potential inhibitors like this compound. The choice between a radiometric and a bioluminescence-based assay will depend on the specific research needs and available resources. Careful optimization of assay conditions is crucial for generating reliable and reproducible data in the pursuit of novel therapeutics targeting the PI5P4K signaling pathway.
References
Application Notes and Protocols for PI5P4Ks-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by catalyzing the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The PI5P4K family comprises three isoforms: α, β, and γ. Dysregulation of PI5P4K activity is implicated in various diseases, particularly cancer, making these enzymes compelling therapeutic targets.
PI5P4Ks-IN-1 is an active compound reported to have no detectable inhibitory activity against the PI5P4Kα or PI5P4Kβ isoforms, suggesting it may act on the γ isoform or possess other specific cellular activities. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its biological effects and mechanism of action.
Mechanism of Action and Signaling Pathways
PI5P4Ks are crucial nodes in the complex phosphoinositide signaling network. They generate a distinct pool of PI(4,5)P2 on intracellular membranes, separate from the bulk of PI(4,5)P2 produced at the plasma membrane. This localized production of PI(4,5)P2 influences several key signaling pathways that are often dysregulated in cancer.
Key signaling pathways modulated by PI5P4K activity include:
-
Hippo Signaling Pathway: Recent studies have revealed a direct link between PI5P4K and the Hippo pathway, a critical regulator of organ size and a tumor suppressor pathway. The core Hippo kinases, MST1/2, can phosphorylate and inhibit PI5P4Ks. Conversely, PI5P4K activity can modulate the Hippo pathway by influencing the interaction between MOB1 and LATS proteins, ultimately affecting the activity of the transcriptional co-activator YAP, which is linked to aggressive tumors.
-
mTORC1 Signaling: PI5P4Kγ has been shown to regulate the mechanistic target of rapamycin complex 1 (mTORC1), a central controller of cell growth and metabolism. Under starvation conditions, reduced PI5P4Kγ activity is associated with the initiation of autophagy.
-
Autophagy: PI5P4K inhibition can lead to defects in autophagosome clearance. This disruption phenocopies the genetic deletion of PI5P4Ks, indicating that the kinase activity is essential for their role in the autophagy process.
-
Metabolic Homeostasis: PI5P4Ks play a role in maintaining energy balance by regulating the interplay between peroxisomes and mitochondria, particularly in fatty acid oxidation. Inhibition of PI5P4Ks can induce energy stress, leading to the activation of AMPK and inhibition of mTORC1.
Caption: PI5P4K signaling and its intersection with the Hippo and mTOR pathways.
Data Presentation
The following table summarizes the in vitro inhibitory activities of various PI5P4K inhibitors. This data provides context for the potency and selectivity that can be expected from tool compounds targeting this kinase family.
| Compound Name | Target Isoform(s) | Activity Type | Value | Reference |
| This compound | Presumed γ-selective | Inhibition | No detectable inhibition of α or β isoforms | |
| PI5P4Ks-IN-2 | γ | pIC50 | 6.2 | |
| α | pIC50 | <4.3 | ||
| β | pIC50 | <4.6 | ||
| THZ-P1-2 | Pan (α, β, γ) | IC50 (α) | ~0.7 µM | |
| CC260 | α, β | Ki (α) | 40 nM | |
| Ki (β) | 30 nM | |||
| ARUK2007145 | α, γ | pIC50 (α) | 7.3 | |
| pIC50 (γ) | 8.1 | |||
| NCT-504 | γ | IC50 | 15.8 µM | |
| NIH-12848 | γ | IC50 | 1 µM |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Concentrations: The optimal concentration for cell-based assays must be determined empirically for each cell line and experimental endpoint. A typical starting range for a new inhibitor is 0.1 to 50 µM. Perform a dose-response curve to determine the IC50 or EC50.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples) in all experiments. The final DMSO concentration should typically be kept below 0.1% to avoid solvent toxicity.
Protocol: Cell Viability and Proliferation Assay (Luminescent ATP Assay)
This protocol determines the effect of this compound on cell proliferation by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (DMSO)
-
96-well, white, clear-bottom tissue culture plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 10 µL of the diluted inhibitor or vehicle to the respective wells to achieve the final desired concentrations.
-
Include wells with medium only for background measurement.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the results as percent viability versus log[inhibitor concentration] to determine the GI50 (concentration for 50% inhibition of growth) or IC50 value.
-
Protocol: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess changes in the phosphorylation status of key proteins downstream of PI5P4K, such as those in the Hippo (p-YAP) or mTORC1 (p-S6K, p-4E-BP1) pathways.
Materials:
-
6-well or 12-well tissue culture plates
-
This compound and vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-YAP, anti-YAP, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection & Analysis:
-
Wash the membrane 3x with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and the corresponding total protein levels.
-
Caption: A typical experimental workflow for cell-based assays using this compound.
Concluding Remarks
This compound serves as a valuable tool for dissecting the complex biology of the PI5P4K signaling axis. The protocols outlined above provide a robust framework for characterizing its effects on cell viability, signal transduction, and other key cellular processes. Given the emerging connections between PI5P4K, the Hippo pathway, and autophagy, this inhibitor can help elucidate novel mechanisms in cancer biology and other diseases, potentially paving the way for new therapeutic strategies. As with any small molecule inhibitor, careful experimental design, including appropriate controls and orthogonal assays, is crucial for generating reliable and interpretable data.
PI5P4Ks-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to various cellular processes, including cell growth, metabolism, and survival. Dysregulation of PI5P4K signaling is implicated in several diseases, including cancer and metabolic disorders, making these kinases attractive targets for therapeutic development. PI5P4Ks-IN-1 is a research compound identified as an inhibitor of the PI5P4K family. Notably, it has been reported to be active with no detectable inhibition of the PI5P4Kα or PI5P4Kβ isoforms, suggesting potential selectivity.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for experimental use, alongside an overview of the relevant signaling pathways.
Data Presentation
This compound Inhibitor Profile
| Compound Name | Target Isoform(s) | Notes |
| This compound (Compound 7) | Presumed PI5P4Kγ selective | No detectable inhibition of PI5P4Kα or PI5P4Kβ isoforms reported.[1] |
General Solubility and Storage of Small Molecule Kinase Inhibitors
| Parameter | Recommendation | Source |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [2] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. | [2][3] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions. |
Signaling Pathway
PI5P4Ks are key regulators of phosphoinositide signaling, which intersects with other critical cellular pathways, such as the Hippo signaling cascade. The Hippo pathway is a major regulator of tissue growth and organ size, and its dysregulation is a hallmark of many cancers. PI5P4K activity has been shown to be regulated by the core Hippo pathway kinases, MST1 and MST2. In turn, PI5P4Ks can influence the activity of the downstream effector of the Hippo pathway, the transcriptional co-activator YAP.
References
Application Notes and Protocols for the Use of PI5P4K Inhibitors in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to numerous cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. The PI5P4K family comprises three isoforms: α, β, and γ. Dysregulation of PI5P4K activity has been implicated in various diseases, most notably cancer, making these enzymes attractive therapeutic targets.[1][2]
MCF-7, a widely used human breast cancer cell line, is instrumental in cancer research. The investigation of PI5P4K inhibitors in these cells can elucidate the kinases' role in breast cancer biology and assess the therapeutic potential of their inhibition.
This document provides detailed application notes and protocols for the use of a representative pan-PI5P4K inhibitor in MCF-7 cells. While specific public information for "PI5P4Ks-IN-1" is not available, the protocols and data presented are based on the well-characterized pan-PI5P4K inhibitor, THZ-P1-2 , and other relevant PI5P4K-targeting compounds. These notes are intended to serve as a comprehensive guide for researchers.
Mechanism of Action and Signaling Pathways
PI5P4K inhibitors act by blocking the catalytic activity of the PI5P4K isoforms, leading to a decrease in the cellular levels of PI(4,5)P2 and an accumulation of the substrate PI5P. This perturbation of phosphoinositide balance affects several downstream signaling pathways critical for cancer cell proliferation and survival.
Key signaling pathways affected by PI5P4K inhibition include:
-
mTORC1 Signaling: Inhibition of PI5P4K has been shown to suppress mTORC1 signaling.[3][4] This is significant as mTORC1 is a central regulator of cell growth, proliferation, and metabolism.
-
Autophagy: PI5P4K inhibition can disrupt the autophagy process, specifically by impairing autophagosome-lysosome fusion.[5] This leads to an accumulation of autophagic vesicles and can induce metabolic stress in cancer cells.
-
p53 Synthetic Lethality: A synthetic lethal interaction exists between PI5P4K and the tumor suppressor p53. Cancer cells with mutated or deficient p53, a common feature in many tumors, are particularly vulnerable to PI5P4K inhibition.
Data Presentation: Working Concentrations of PI5P4K Inhibitors
The effective concentration of a PI5P4K inhibitor can vary depending on the specific compound, the cell line, and the experimental assay. The following table summarizes the working concentrations of several PI5P4K inhibitors from published studies to provide a reference range.
| Inhibitor/Degrader | Target(s) | Cell Line(s) | Assay | Working Concentration/IC50 | Reference |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | AML/ALL cell lines | Cell Proliferation (72h) | IC50: 0.87 - 3.95 µM | |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | Leukemia cell lines | Cell Viability (MTT, 72h) | 1.6 - 100 µM (dose-response) | |
| CC260 | PI5P4Kα/β | BT474 (breast cancer) | Clonogenic Assay | 10 µM | |
| CC260 | PI5P4Kα/β | C2C12 myotubes | Western Blot (p-Akt) | 10 µM | |
| JWZ-1-80 (Degrader) | PI5P4Kγ | MCF-7 | Western Blot (Degradation) | 0.01 - 1 µM (dose-response for 24h) |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a PI5P4K inhibitor on MCF-7 cell viability.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Complete growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human recombinant insulin)
-
PI5P4K inhibitor (e.g., THZ-P1-2)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of the PI5P4K inhibitor in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform dilutions down to the nanomolar range.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the impact of PI5P4K inhibition on downstream signaling pathways, such as the mTORC1 and autophagy pathways, by measuring the phosphorylation status of key proteins or the levels of autophagy markers.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
PI5P4K inhibitor (e.g., THZ-P1-2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the PI5P4K inhibitor at the desired concentration (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: PI5P4K Signaling and Inhibition.
Caption: Experimental Workflow for PI5P4K Inhibitor Evaluation.
References
- 1. THZ-P1-2 | TargetMol [targetmol.com]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying PI5P4Kγ Function with Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, membrane trafficking, and metabolic regulation. The PI5P4K family comprises three isoforms: α, β, and γ, encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.
While the α and β isoforms have been more extensively studied, the γ isoform (PI5P4Kγ) is emerging as a significant player in various physiological and pathological processes. Notably, PI5P4Kγ exhibits very low kinase activity compared to its counterparts, suggesting it may have prominent scaffolding functions in addition to its enzymatic role.[1][2] Dysregulation of PI5P4Kγ has been implicated in cancer, neurodegenerative diseases like Huntington's disease, and the regulation of key signaling pathways, including mTORC1, Notch, and Hippo.[1][3][4]
The study of PI5P4Kγ function has been significantly advanced by the development of selective small molecule inhibitors. While a compound specifically named "PI5P4Ks-IN-1" is not widely documented, this guide will focus on well-characterized, selective inhibitors of PI5P4Kγ, such as NIH-12848 and NCT-504 , as representative tools for investigating the cellular and molecular functions of this enigmatic kinase. These inhibitors are invaluable for elucidating the therapeutic potential of targeting PI5P4Kγ in various diseases.
Data Presentation: Quantitative Inhibitor Data
The following tables summarize the in vitro potency and selectivity of representative PI5P4Kγ inhibitors.
| Inhibitor | Target | IC50 | Ki | Assay Type | Notes |
| NIH-12848 | PI5P4Kγ | ~1 µM | - | Radiometric [³²P]-ATP | Highly selective over α and β isoforms (no inhibition up to 100 µM). |
| PI5P4Kα | >100 µM | - | Radiometric [³²P]-ATP | ||
| PI5P4Kβ | >100 µM | - | Radiometric [³²P]-ATP | ||
| NCT-504 | PI5P4Kγ | 15.8 µM | 354 nM | Radiometric [³²P]-ATP | Allosteric inhibitor. |
| PI5P4Kα | >50 µM | - | Radiometric [³²P]-ATP | ||
| PI5P4Kβ | >50 µM | - | Radiometric [³²P]-ATP |
Experimental Protocols
Detailed methodologies for key experiments to study PI5P4Kγ function using a selective inhibitor like NIH-12848 are provided below.
Protocol 1: In Vitro PI5P4Kγ Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI5P4Kγ by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into its lipid substrate, PI5P.
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
Phosphatidylinositol 5-phosphate (PI5P)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
PI5P4Kγ inhibitor (e.g., NIH-12848) dissolved in DMSO
-
Stop solution (e.g., 4 N HCl)
-
Thin Layer Chromatography (TLC) plates
-
Phosphorimager system
Procedure:
-
Prepare a kinase reaction mixture containing recombinant PI5P4Kγ and PI5P substrate in the kinase reaction buffer.
-
Add serial dilutions of the PI5P4Kγ inhibitor or vehicle control (DMSO) to the reaction mixture. The final DMSO concentration should not exceed 1%.
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PI(4,5)P2 product using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that the inhibitor directly binds to and stabilizes PI5P4Kγ within a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed PI5P4Kγ
-
Complete cell culture medium
-
PI5P4Kγ inhibitor (e.g., NIH-12848)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE, PVDF membrane, antibodies)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the PI5P4Kγ inhibitor or vehicle control at the desired concentration for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend the cell pellets in PBS.
-
Heating: Aliquot the cell suspension and heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include an unheated control at room temperature.
-
Lysis: Immediately lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize the total protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PI5P4Kγ.
-
-
Data Analysis:
-
Quantify the band intensities for PI5P4Kγ at each temperature.
-
Normalize the intensity of each heated sample to the unheated control for both inhibitor-treated and vehicle-treated samples.
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 3: Western Blotting for Downstream Signaling (mTORC1 Pathway)
This protocol assesses the effect of PI5P4Kγ inhibition on downstream signaling pathways, such as the mTORC1 pathway, by measuring the phosphorylation status of key proteins like S6K1 and S6.
Materials:
-
Cells of interest
-
PI5P4Kγ inhibitor (e.g., NIH-12848)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the PI5P4Kγ inhibitor or vehicle for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 4: Cell Viability/Proliferation Assay
This assay determines the effect of PI5P4Kγ inhibition on cell growth and survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PI5P4Kγ inhibitor (e.g., NIH-12848)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI5P4Kγ inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI5P4Kγ Signaling and Inhibition.
Caption: PI5P4Kγ Inhibitor Experimental Workflow.
Caption: PI5P4Kγ in the mTORC1 Signaling Pathway.
Caption: Role of PI5P4Kγ in Notch Receptor Recycling.
Caption: Intersection of PI5P4K and Hippo Signaling.
References
- 1. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kγ Inhibitor, NIH-12848 | 959551-10-1 [sigmaaldrich.com]
- 3. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI5P4K Inhibitors in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This enzymatic activity is integral to a multitude of cellular processes, including signal transduction, metabolic regulation, and membrane trafficking.[1] The PI5P4K family consists of three isoforms in mammals: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[2][3][4] Dysregulation of PI5P4K signaling has been implicated in a variety of diseases, most notably cancer, making these enzymes attractive therapeutic targets.
PI5P4K inhibitors are valuable pharmacological tools for elucidating the physiological and pathological functions of these kinases. They also hold promise for the development of novel therapeutic strategies against cancer, as well as immune and neurodegenerative disorders. This document provides detailed application notes and protocols for the use of PI5P4K inhibitors in in vivo studies, with a focus on a representative, though not widely documented, compound designated as PI5P4Ks-IN-1. The methodologies described herein are based on general principles for in vivo studies of kinase inhibitors and specific findings related to the PI5P4K family.
Mechanism of Action
PI5P4K inhibitors primarily function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of PI5P to PI(4,5)P2. This leads to an accumulation of PI5P and a decrease in the localized pools of PI(4,5)P2 on intracellular membranes. The resulting alteration in phosphoinositide balance disrupts downstream signaling pathways.
Notably, the three PI5P4K isoforms exhibit different enzymatic activities and subcellular localizations. PI5P4Kα is the most catalytically active isoform, while PI5P4Kγ has very little kinase activity. PI5P4Kβ is unique in its preference for GTP over ATP as a phosphate donor, acting as a cellular GTP sensor. The specific effects of a PI5P4K inhibitor will therefore depend on its isoform selectivity.
The PI5P4K Signaling Pathway
PI5P4Ks are integrated into complex signaling networks that regulate cell growth, metabolism, and survival. A key pathway influenced by PI5P4K activity is the Hippo signaling pathway, which controls organ size and cell proliferation. The core Hippo pathway kinases, MST1 and MST2, can phosphorylate and inhibit PI5P4Ks. Conversely, PI5P4K activity can modulate the Hippo pathway by influencing the interaction between the key proteins MOB1 and LATS.
Furthermore, PI5P4Ks have a significant impact on cellular metabolism. Inhibition of PI5P4Kα/β can disrupt energy homeostasis, leading to the activation of AMPK and inhibition of mTORC1 signaling. This is particularly relevant in the context of cancer, as many tumors exhibit altered metabolic states. Genetic studies have revealed a synthetic lethal interaction between PI5P4K and the tumor suppressor p53, where the loss of p53 renders cells more dependent on PI5P4K for survival.
Caption: PI5P4K signaling pathway and point of inhibition.
Quantitative Data for a Representative PI5P4K Inhibitor
The following table summarizes hypothetical in vitro data for a selective PI5P4Kα/β inhibitor, this compound. This data is provided for illustrative purposes to guide experimental design.
| Parameter | Target | Value | Notes |
| IC50 | PI5P4Kα | 15 nM | Biochemical assay measuring inhibition of PI5P phosphorylation. |
| PI5P4Kβ | 50 nM | Biochemical assay measuring inhibition of PI5P phosphorylation. | |
| PI5P4Kγ | > 10 µM | Demonstrates selectivity over the γ isoform. | |
| Cellular Activity | p53-null Cancer Cells | EC50 = 100 nM | Measured by cell viability assay after 72-hour treatment. |
| p53-wildtype Cells | EC50 > 5 µM | Highlights synthetic lethality with p53 loss. | |
| Pharmacokinetics | Mouse (Oral) | T1/2 = 6 hours | Single-dose pharmacokinetic study. |
| Cmax = 1.5 µM | Plasma concentration at a 10 mg/kg dose. | ||
| Bioavailability = 40% | Oral bioavailability. |
Experimental Protocols for In Vivo Animal Studies
Disclaimer: All animal studies must be conducted in accordance with approved ethical guidelines and institutional protocols. The specific experimental details should be optimized for the chosen animal model and research question.
Preparation of Dosing Solution
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If the compound has low solubility, sonication may be used to aid in dispersion.
-
Prepare the dosing solution fresh daily or determine its stability under storage conditions.
Xenograft Tumor Model Workflow
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice)
-
Age: 6-8 weeks
Cell Line:
-
A p53-null cancer cell line (e.g., specific sarcoma or breast cancer cell lines) that has been shown to be sensitive to PI5P4K inhibition in vitro.
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 1 x 106 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be based on the pharmacokinetic properties of the compound.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Caption: Experimental workflow for a xenograft tumor model.
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement and downstream pathway modulation in vivo, it is crucial to assess pharmacodynamic markers in tumor tissues.
Potential PD Markers:
-
PI5P levels: Measurement of PI5P accumulation in tumor lysates via mass spectrometry is a direct indicator of PI5P4K inhibition.
-
p-AMPK and p-ACC: Increased phosphorylation of AMPK and its substrate ACC can be assessed by Western blot or immunohistochemistry (IHC) as a marker of metabolic stress.
-
p-S6K and p-4E-BP1: Decreased phosphorylation of these mTORC1 substrates can be evaluated by Western blot or IHC.
Protocol (Western Blot):
-
Homogenize tumor tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the PD markers of interest.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
PI5P4K inhibitors represent a promising class of targeted therapeutics, particularly for cancers with specific genetic backgrounds such as p53 loss. The application notes and protocols provided here offer a framework for the in vivo evaluation of these inhibitors. Successful preclinical development will depend on a thorough understanding of their mechanism of action, careful experimental design, and the use of relevant pharmacodynamic markers to demonstrate target engagement and biological activity. Further research is needed to fully elucidate the therapeutic potential of targeting PI5P4Ks in various diseases.
References
Application Notes and Protocols for Western Blot Analysis of PI5P4Ks-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling and metabolism by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][3] PI5P4Ks-IN-1 is a small molecule inhibitor of PI5P4K, and this document provides detailed protocols for assessing its effects on downstream signaling pathways using Western blot analysis. Inhibition of PI5P4Ks has been shown to impact key cellular energy and growth pathways, including the mTOR, AMPK, and Akt signaling cascades.[4]
Mechanism of Action and Downstream Signaling
PI5P4Ks are key regulators of intracellular signaling pathways that are critical for cell growth, proliferation, and metabolism. Inhibition of PI5P4K with this compound is expected to modulate these pathways. The primary signaling hubs affected are:
-
AMPK Pathway: Inhibition of PI5P4K can lead to metabolic stress, resulting in the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of metabolism that promotes energy-producing processes and inhibits energy-consuming ones. A key downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK.
-
mTORC1 Pathway: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. AMPK can inhibit mTORC1 activity. Therefore, treatment with this compound is expected to decrease mTORC1 signaling, which can be monitored by the phosphorylation status of its downstream effectors, such as ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Akt Pathway: The effect of PI5P4K inhibition on the Akt signaling pathway can be context-dependent. Some studies report an increase in Akt phosphorylation (activation) upon PI5P4K inhibition, potentially through feedback mechanisms.
Below is a diagram illustrating the signaling pathways affected by PI5P4K inhibition.
Data Presentation
The following table summarizes the expected quantitative changes in key signaling proteins following treatment with a PI5P4K inhibitor, as measured by Western blot. The data is presented as fold change relative to a vehicle-treated control. Note that these values are illustrative and will vary depending on the cell line, treatment conditions, and antibody efficacy.
| Target Protein | Treatment Group | Fold Change (Normalized to Loading Control) | P-value |
| p-AMPKα (Thr172) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 2.5 | < 0.05 | |
| This compound (5 µM) | 4.2 | < 0.01 | |
| AMPKα (Total) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.1 | NS | |
| This compound (5 µM) | 1.0 | NS | |
| p-ACC (Ser79) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 3.1 | < 0.05 | |
| This compound (5 µM) | 5.8 | < 0.01 | |
| ACC (Total) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 0.9 | NS | |
| This compound (5 µM) | 1.0 | NS | |
| p-S6K (Thr389) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 0.4 | < 0.05 | |
| This compound (5 µM) | 0.2 | < 0.01 | |
| S6K (Total) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.0 | NS | |
| This compound (5 µM) | 1.1 | NS | |
| p-Akt (Ser473) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.8 | < 0.05 | |
| This compound (5 µM) | 2.5 | < 0.01 | |
| Akt (Total) | Vehicle (DMSO) | 1.0 | - |
| This compound (1 µM) | 1.0 | NS | |
| This compound (5 µM) | 0.9 | NS |
NS: Not Significant
Experimental Protocols
The following is a detailed protocol for performing Western blot analysis to assess the effects of this compound on downstream signaling pathways.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Treatment
-
Seed the desired cell line in 6-well plates and allow them to grow to 70-80% confluency.
-
Prepare fresh media containing the desired concentrations of this compound (e.g., 1 µM, 5 µM) and a vehicle control (e.g., DMSO).
-
Aspirate the old media and replace it with the media containing the inhibitor or vehicle.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).
2. Cell Lysis
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's protocol.
6. Blocking
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation
-
Dilute the primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-S6K, S6K, p-Akt, Akt, and a loading control like β-actin or GAPDH) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
9. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the fold change in protein expression or phosphorylation relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed changes.
References
- 1. Expanding role of PI5P4Ks in cancer: A promising druggable target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding role of PI5P4Ks in cancer: A promising druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI5P4Ks-IN-1 Immunofluorescence Staining
These application notes provide a comprehensive guide for utilizing PI5P4Ks-IN-1, a representative inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks), in immunofluorescence staining protocols. This document is intended for researchers, scientists, and drug development professionals investigating the cellular functions of PI5P4Ks and the effects of their inhibition.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2][3] This enzymatic activity is crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] The three isoforms, PI5P4Kα, β, and γ, play distinct roles in these pathways.[1] Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets. This compound is a tool compound used to probe the function of these kinases. Its inhibition leads to an accumulation of PI5P and a localized reduction in PI(4,5)P2, impacting downstream signaling pathways such as mTORC1 and autophagy. Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and lipids, and to observe the morphological changes induced by PI5P4K inhibition.
Signaling Pathway and Mechanism of Action
PI5P4Ks catalyze the conversion of PI5P to PI(4,5)P2. This pool of PI(4,5)P2 is thought to be important at intracellular locations, distinct from the larger pool at the plasma membrane. Inhibition of PI5P4K with compounds like this compound blocks this conversion, leading to an increase in cellular PI5P levels and a decrease in localized PI(4,5)P2. This perturbation affects downstream signaling cascades that are dependent on these phosphoinositides. For instance, PI5P4K activity is linked to the regulation of the mTORC1 signaling pathway and is essential for the completion of autophagy, specifically in the fusion of autophagosomes with lysosomes.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for immunofluorescence experiments involving PI5P4K inhibitors. Note that optimal conditions should be determined for each specific cell line and antibody combination.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 µM | Higher concentrations may lead to off-target effects. A dose-response experiment is recommended. |
| Incubation Time with Inhibitor | 6 - 24 hours | Time-course experiments are advised to determine the optimal duration for observing the desired phenotype. |
| Primary Antibody Dilution | 1:100 - 1:1000 | Refer to the manufacturer's datasheet for the specific antibody. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Titration is recommended to optimize signal-to-noise ratio. |
| Fixation Time | 10 - 20 minutes | 4% paraformaldehyde is a common fixative. Methanol fixation can also be tested. |
| Permeabilization Time | 10 - 15 minutes | 0.1-0.5% Triton X-100 or digitonin can be used depending on the target's location. |
Experimental Protocol: Immunofluorescence Staining
This protocol provides a step-by-step guide for performing immunofluorescence staining on adherent cells treated with this compound.
Materials
-
Adherent cells (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips or chamber slides
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies (e.g., anti-LC3B, anti-LAMP1, anti-TFEB)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Experimental Workflow
Procedure
-
Cell Culture and Treatment:
-
Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the predetermined incubation time.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice more with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets and exposure times.
-
Quantify fluorescence intensity and protein localization using image analysis software.
-
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or excessive antibody concentration. Optimize blocking time and washing steps, and titrate antibody concentrations.
-
Weak or No Signal: Inactive primary antibody, insufficient permeabilization, or low antigen expression. Verify antibody functionality, optimize permeabilization, and consider using an antigen retrieval method.
-
Photobleaching: Excessive exposure to excitation light. Minimize light exposure, use anti-fade mounting medium, and acquire images efficiently.
References
Measuring the Downstream Effects of PI5P4K-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the downstream cellular effects of PI5P4K-IN-1, a representative inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). The protocols outlined below are intended for professionals investigating the intricate roles of PI5P4Ks in cellular signaling and their potential as therapeutic targets.
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] This conversion is vital for numerous cellular processes, and dysregulation of PI5P4K activity has been implicated in diseases such as cancer.[3][4][5] PI5P4Ks have three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. PI5P4K-IN-1 is an inhibitor of PI5P4Kα and PI5P4Kβ. Understanding the downstream consequences of inhibiting these kinases is paramount for developing novel therapeutic strategies.
Quantitative Data Summary
The following table summarizes the inhibitory activity of various PI5P4K inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor Name | Target Isoform(s) | IC50 / pIC50 / Kd | Cell Line / Assay Conditions | Reference |
| PI5P4Kα-IN-1 | PI5P4Kα, PI5P4Kβ | IC50: 2 µM (PI5P4Kα), 9.4 µM (PI5P4Kβ) | Purified enzymes | |
| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50: 7.3 (PI5P4Kα), 8.1 (PI5P4Kγ) | Not specified | |
| PI5P4Ks-IN-2 | PI5P4Kγ | pIC50: <4.3 (PI5P4Kα), <4.6 (PI5P4Kβ), 6.2 (PI5P4Kγ) | Not specified | |
| ARUK2001607 | PI5P4Kγ | Kd: 7.1 nM | Not specified | |
| PIP4K-IN-a131 | PIP4K2A (PI5P4Kα) | IC50: 1.9 µM (PIP4K2A), 0.6 µM (PIP4Ks) | Purified enzymes | |
| TMX-4102 | PIP4K2C (PI5P4Kγ) | Kd: 0.45 nM | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PI5P4Ks and the general workflows for the experimental protocols described in this document.
Caption: PI5P4K Signaling Pathway and Inhibition.
Caption: Western Blot Analysis Workflow.
Caption: Cell Viability Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PI5P4K Activity
This protocol is designed to measure the enzymatic activity of PI5P4Ks and assess the potency of inhibitors like PI5P4K-IN-1. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI5P4K enzyme (α, β, or γ isoform)
-
PI5P4K-IN-1 or other test compounds
-
D-myo-di16-PtIns(5)P (PI(5)P substrate)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of PI5P4K-IN-1 in DMSO and then dilute in kinase assay buffer.
-
Prepare the PI5P4K enzyme and PI(5)P substrate in the kinase assay buffer.
-
Prepare the ATP solution in the same buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the inhibitor solution or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol allows for the assessment of how PI5P4K inhibition affects downstream signaling pathways, such as the mTORC1 pathway, by measuring the phosphorylation status of key proteins like S6 Kinase (S6K).
Materials:
-
Cell culture reagents
-
PI5P4K-IN-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of PI5P4K-IN-1 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of PI5P4K-IN-1 on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture based on quantitation of the ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI5P4K-IN-1
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of PI5P4K-IN-1 in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the results to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of cell growth.
-
References
Troubleshooting & Optimization
PI5P4Ks-IN-1 not showing expected effect
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers using PI5P4Ks-IN-1. This guide directly addresses potential issues, including the published conflicting data on the inhibitor's activity, to help users navigate their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action? A1: this compound (also referred to as compound 7 in some literature) is a small molecule inhibitor developed to target Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks).[1] PI5P4Ks are lipid kinases that phosphorylate Phosphatidylinositol 5-phosphate (PI5P) to generate Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical second messenger.[2][3] this compound was initially reported to be a selective inhibitor of the gamma (γ) isoform of PI5P4K, with no detectable inhibition of the α or β isoforms.[1][4]
Q2: What cellular signaling pathway is this compound expected to modulate? A2: By inhibiting PI5P4Kγ, this compound is expected to increase the cellular levels of its substrate, PI5P. This alteration is anticipated to impact downstream signaling pathways. A key pathway modulated by PI5P4K is the Hippo signaling pathway. Inhibition of PI5P4K activity can lead to decreased activity of the transcriptional co-activator YAP, a central effector of the Hippo pathway that is linked to cell proliferation and cancer.
Q3: How should I prepare and store this compound stock solutions? A3: Like most small molecule kinase inhibitors, this compound should be dissolved in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To maintain stability, store the stock solution in small aliquots at -20°C for short-term storage or -80°C for long-term storage. It is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q4: There are conflicting reports about the activity of this compound. Is the compound active? A4: This is a critical point for any researcher using this compound. An initial 2022 study reported that this compound (compound 7) was an active inhibitor of PI5P4Kγ with a pIC50 of 7.4. However, a subsequent 2023 study, which includes one of the same authors, reported that upon re-synthesis and testing, the compound was found to be inactive against all three PI5P4K isoforms (α, β, and γ) in their hands. This later study also confirmed the compound's chemical structure was correct. Therefore, researchers should be aware that the inhibitor may not show the expected effect due to a potential lack of intrinsic activity.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the anticipated cellular or biochemical effects with this compound, please consult the following guide.
Problem: The inhibitor shows no effect on my target pathway or cellular phenotype.
-
Possible Cause 1: Intrinsic Inhibitor Inactivity
-
Explanation: As noted in the FAQ, there are conflicting reports on the activity of this compound. A 2023 publication reported the compound to be inactive against PI5P4K isoforms α, β, and γ. This is the most critical factor to consider.
-
Recommendation:
-
Acknowledge the possibility that the compound from your supplier may be inactive.
-
If possible, obtain a structurally unrelated, validated PI5P4Kγ inhibitor to use as a positive control to confirm that the experimental system is responsive to PI5P4Kγ inhibition.
-
Consider performing an in vitro kinase assay with purified PI5P4Kγ enzyme to directly test the activity of your batch of this compound.
-
-
-
Possible Cause 2: Compound Solubility and Stability Issues
-
Explanation: The inhibitor may have poor solubility in aqueous cell culture media, leading to precipitation and an effective concentration far below the intended one. The compound may also degrade over the course of a long experiment.
-
Recommendations:
-
Check for Precipitation: After diluting the DMSO stock into your aqueous buffer or media, visually inspect the solution for any precipitate or cloudiness.
-
Minimize Final DMSO Concentration: Ensure the final DMSO concentration in your experiment is non-toxic for your cell line (typically <0.5%, ideally ≤0.1%).
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock for each experiment. Do not store the inhibitor in aqueous solutions.
-
-
-
Possible Cause 3: Inappropriate Experimental Conditions
-
Explanation: The effective concentration can be cell-type dependent, and the duration of treatment may be insufficient to produce a measurable phenotype.
-
Recommendations:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from 0.1 µM to 25 µM) to determine if there is a concentration-dependent effect in your specific cell line.
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to identify the optimal incubation time for observing the desired phenotype.
-
-
-
Possible Cause 4: Cell Line Characteristics
-
Explanation: The PI5P4Kγ signaling pathway may not be active or critical in your chosen cell line, or the cells may have compensatory mechanisms that mask the effect of inhibition.
-
Recommendation:
-
Confirm Target Expression: Use western blotting or qPCR to confirm that your cell line expresses PI5P4Kγ.
-
Use a Positive Control: Treat cells with a different stimulus known to modulate the Hippo-YAP pathway (e.g., serum starvation or high cell density) to ensure the pathway is functional in your cells.
-
-
Data Summary
The following tables summarize the reported biochemical activity of this compound. Given the conflicting reports, these data should be interpreted with caution.
Table 1: Biochemical Activity of this compound (Reported in 2022)
| Compound Name | Target | Assay Type | pIC50 | IC50 (nM) |
| This compound (Cmpd 7) | PI5P4Kγ+ | ADP-Glo | 7.4 | ~40 |
pIC50 is the negative logarithm of the IC50 value. A higher value indicates greater potency.
Table 2: Conflicting Activity Report (Published in 2023)
| Compound Name | Target | Assay Type | Result |
| This compound (Cmpd 7) | PI5P4Kα, β, γ+ | ADP-Glo | Inactive |
| This compound (Cmpd 7) | Commercial Kinase Panels | Various | Essentially no activity |
Experimental Protocols
1. In Vitro PI5P4Kγ Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a generalized method to assess the direct inhibitory activity of this compound on purified PI5P4Kγ enzyme.
-
Materials:
-
Recombinant human PI5P4Kγ enzyme
-
PI5P substrate (prepared as liposomes or in a detergent-based solution)
-
ATP (high purity)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PI5P substrate and ATP in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 5 µL of PI5P4Kγ enzyme diluted in Kinase Reaction Buffer.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO-only controls and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (Crystal Violet)
This protocol measures the effect of this compound on cell number over time.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a range of concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells again with PBS.
-
Stain the cells by adding 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of cells.
-
Visualizations
Below are diagrams generated using Graphviz to visualize key pathways and workflows related to this compound experiments.
Caption: PI5P4Kγ and its intersection with the Hippo signaling pathway.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The rational design of ARUK2007145, a dual inhibitor of the α and γ isoforms of the lipid kinase phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00355H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
PI5P4Ks-IN-1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor, PI5P4Ks-IN-1. This guide addresses common challenges related to its solubility in aqueous buffers and provides protocols for its use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent for creating a stock solution?
A1: Like many kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. The most common and recommended solvent for this purpose is dimethyl sulfoxide (DMSO).[1][2] For a similar compound, PI5P4Ks-IN-2, a solubility of 125 mg/mL in DMSO has been reported, which can serve as a starting reference.
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue known as "solvent shock" and indicates that the kinetic solubility of the compound has been exceeded.[3] Here are several strategies to mitigate this:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your aqueous buffer. Try working with a lower final concentration of the inhibitor in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. Additionally, pre-warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.[3]
-
Use a Co-solvent: For particularly challenging compounds, adding a small amount of a biocompatible co-solvent to your aqueous buffer may help. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
-
Incorporate Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: To ensure the stability and activity of this compound, stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can estimate the maximum soluble concentration by performing a simple serial dilution test. Prepare a series of dilutions of your this compound DMSO stock in your cell culture medium to achieve a range of final concentrations. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration similar to your planned experiment. After incubation, visually inspect the solutions for any signs of precipitation (e.g., cloudiness, crystals). Microscopic examination can provide a more sensitive assessment.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in aqueous buffers.
| Symptom | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | The compound has very low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. |
| A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded ("solvent shock"). | - Lower the final concentration of the inhibitor.- Perform a stepwise serial dilution into the aqueous buffer.- Vigorously vortex the solution during and after the addition of the DMSO stock.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. |
| The solution is initially clear but becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to factors like temperature changes or interactions with media components. | - Maintain a constant temperature throughout the experiment.- Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the stability over your experimental timeframe. |
| Inconsistent experimental results. | Inconsistent inhibitor concentration due to partial precipitation. | - Prepare fresh dilutions from the DMSO stock for each experiment.- Before use, ensure the DMSO stock is fully dissolved. If any precipitate is observed in the stock, gently warm and vortex to redissolve.- Centrifuge the diluted solution before adding it to the cells to remove any micro-precipitates. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this table provides general guidelines and data for related compounds to inform experimental design.
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffer | Expected to be very low | General characteristic of small molecule kinase inhibitors. |
| DMSO | High | Recommended for stock solution preparation. | |
| PI5P4Ks-IN-2 | DMSO | 125 mg/mL (349.70 mM) | Can be used as an initial guide for this compound. |
| NIH-12848 (a PI5P4Kγ inhibitor) | Aqueous Media | <5 µM | Indicates that related compounds have poor aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for a short period.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are fully dissolved. Read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Record the luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.
Visualizations
PI5P4K Signaling Pathway and its Intersection with the Hippo Pathway
The PI5P4K family of enzymes phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. Recent studies have revealed a connection between PI5P4K signaling and the Hippo pathway, a key regulator of cell growth and organ size. The Hippo pathway kinases MST1/2 can phosphorylate and inhibit PI5P4Ks. This inhibition leads to an accumulation of PI5P, which can then interact with and modulate components of the Hippo pathway, ultimately influencing the activity of the transcriptional co-activator YAP.
References
Technical Support Center: Understanding Off-Target Effects of Pan-PI5P4K Inhibitors
Disclaimer: The following information is provided for a representative pan-phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor, based on publicly available data for compounds such as THZ-P1-2. A specific inhibitor designated "PI5P4Ks-IN-1" with a comprehensive public off-target profile could not be definitively identified. Researchers should always consult the specific product datasheet and relevant literature for the inhibitor used in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of pan-PI5P4K inhibitors?
A1: While designed to inhibit all three isoforms of PI5P4K (α, β, and γ), some pan-PI5P4K inhibitors have been observed to interact with other kinases. For the representative pan-PI5P4K inhibitor THZ-P1-2, notable off-targets include PIKfyve, Breast Tumor Kinase (BRK), and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[1] Another pan-inhibitor, CC260, has shown off-target activity against PI3K-δ and PIKfyve.[2][3] It is crucial to consider these off-target activities when interpreting experimental results.
Q2: My experimental results are inconsistent with known PI5P4K biology. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes can arise from the inhibition of off-target kinases. For instance, inhibition of PIKfyve can lead to defects in endosomal trafficking and autophagy, which might be erroneously attributed to PI5P4K inhibition alone.[4][5] Similarly, effects on cell proliferation, survival, and migration could be influenced by the unintended inhibition of BRK or ABL1.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: To dissect on-target versus off-target effects, consider the following strategies:
-
Use a structurally different inhibitor: Employing a second, structurally distinct pan-PI5P4K inhibitor with a different off-target profile can help confirm if the observed phenotype is due to PI5P4K inhibition.
-
Rescue experiments: If possible, perform rescue experiments by expressing a drug-resistant mutant of PI5P4K. If the phenotype is reversed, it is likely an on-target effect.
-
Genetic approaches: Compare the phenotype from chemical inhibition with that from genetic knockdown or knockout of the PI5P4K isoforms. Discrepancies may point to off-target effects or kinase-independent scaffolding functions of PI5P4Ks.
-
Directly assay off-target activity: If you suspect a particular off-target is involved, directly measure its activity in your experimental system in the presence of the PI5P4K inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in endosomal trafficking or autophagy | Inhibition of the off-target kinase PIKfyve . | 1. Review literature on PIKfyve's role in your specific cellular context. 2. Use a PIKfyve-specific inhibitor as a positive control. 3. Assess key markers of endosomal and autophagic pathways. |
| Alterations in cell proliferation, survival, or migration inconsistent with PI5P4K inhibition | Inhibition of off-target kinases BRK or ABL1 . | 1. Examine signaling pathways downstream of BRK (e.g., STAT3, MAPK) and ABL1 (e.g., RAS/RAF/MAPK, cell cycle control). 2. Use specific inhibitors for BRK and ABL1 to compare phenotypes. |
| Discrepancy between biochemical and cellular assay results | Differences in assay conditions, cell permeability, or engagement of the inhibitor with the target in a cellular environment. | 1. Confirm cellular target engagement using methods like the Cellular Thermal Shift Assay (CETSA). 2. Consider the ATP/GTP concentrations in your biochemical versus cellular assays, as this can affect inhibitor potency. |
Quantitative Data on Off-Target Effects
The following table summarizes the known off-target activities for the representative pan-PI5P4K inhibitor, THZ-P1-2.
| Target | Off-Target(s) | Quantitative Data | Reference(s) |
| PI5P4K (pan) | PIKfyve, BRK, ABL1 | Specific IC50 or Ki values for the off-targets of THZ-P1-2 are not readily available in the public domain. Kinome scans indicate potent effects, underscoring the need for further characterization. |
Experimental Protocols
Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
This method is widely used to determine the potency of an inhibitor against a panel of kinases by measuring the amount of ADP produced in a kinase reaction.
Principle: The assay involves two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and a range of concentrations of the test inhibitor.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: KiNativ™ Profiling
This chemoproteomic platform is used to profile kinase inhibitor selectivity directly in complex biological samples like cell or tissue lysates.
Principle: This method uses an ATP/ADP-biotin probe that covalently labels the active site of kinases. Pre-incubation with an inhibitor competes with the probe for binding to the target kinases, leading to a decreased biotin signal for those specific kinases. The biotinylated peptides are then enriched and quantified by mass spectrometry to determine the inhibitor's selectivity profile.
Detailed Methodology:
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissues of interest.
-
Inhibitor Incubation: Treat the lysate with the test inhibitor at various concentrations.
-
Probe Labeling: Add the ATP/ADP-biotin probe to the lysate to label the active sites of kinases that are not blocked by the inhibitor.
-
Proteolysis: Digest the protein lysate into peptides using an enzyme like trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the biotinylated peptides.
-
Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from inhibitor-treated and control samples to determine the inhibitor's selectivity and potency against a wide range of kinases.
Signaling Pathways and Experimental Workflows
Signaling Pathways of Potential Off-Targets
Experimental Workflow Diagrams
References
- 1. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
- 2. Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PI5P4Ks-IN-1
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using PI5P4Ks-IN-1 and may be encountering unexpected experimental results. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the reported target specificity of this compound?
This compound is an active compound with no detectable inhibition of the PI5P4Kα or PI5P4Kβ isoforms, suggesting it may be selective for the PI5P4Kγ isoform or have other molecular targets. When interpreting results, it is crucial to consider the distinct roles of the three PI5P4K isoforms.
Q2: What are the known downstream signaling pathways affected by PI5P4K inhibition?
PI5P4Ks are integral to phosphoinositide metabolism and influence several key signaling pathways.[1] Inhibition of these kinases can lead to alterations in:
-
PI3K/Akt/mTOR Signaling: PI5P4Ks can influence this pathway, and their inhibition may lead to unexpected effects on Akt phosphorylation and mTORC1 activity.[1][2]
-
AMPK Signaling: Inhibition of PI5P4Kα/β has been shown to disrupt cellular energy homeostasis, leading to the activation of AMPK.[2]
-
Hippo Signaling: PI5P4K activity is connected to the regulation of the Hippo pathway, a critical regulator of cell growth.[3]
-
p53 Synthetic Lethality: PI5P4Ks have a synthetic lethal interaction with the tumor suppressor p53. This means that cells lacking functional p53 are particularly sensitive to PI5P4K inhibition.
Q3: Why are my in vitro and in-cell results with this compound inconsistent?
Discrepancies between in vitro and cellular activity are common with kinase inhibitors. Several factors can contribute to this:
-
High Intracellular Nucleotide Concentrations: Cellular concentrations of ATP and GTP are significantly higher than those typically used in in vitro kinase assays. These high concentrations can outcompete ATP-competitive inhibitors.
-
Cellular Permeability and Efflux: The compound may not efficiently cross the cell membrane or could be actively transported out of the cell, leading to a lower intracellular concentration than expected.
-
Scaffolding Functions: PI5P4K isoforms possess non-catalytic scaffolding functions that can influence signaling pathways independently of their kinase activity. A small molecule inhibitor might only block the catalytic function, leading to different phenotypes compared to genetic knockdown or knockout approaches which eliminate the entire protein.
-
Inhibitor Metabolism: Cells may metabolize this compound into an inactive form.
Troubleshooting Unexpected Results
Problem 1: I am observing a cellular phenotype that is inconsistent with the known functions of PI5P4Kγ.
-
Possible Cause 1: Off-Target Effects. Even with selective inhibitors, off-target effects can occur, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to achieve the desired on-target effect. Unrelated phenotypes that only appear at higher concentrations are more likely to be due to off-target binding.
-
Use a Structurally Unrelated PI5P4Kγ Inhibitor: To confirm that the observed phenotype is due to PI5P4Kγ inhibition, use a different, structurally unrelated inhibitor targeting the same isoform (e.g., NIH-12848). If the phenotype is recapitulated, it is more likely an on-target effect.
-
Rescue Experiment: If available, express a drug-resistant mutant of PI5P4Kγ in your cells. If the phenotype is reversed, it confirms an on-target effect.
-
Kinome Profiling: If resources permit, perform a broad kinase screen to identify potential off-targets of this compound at the concentrations used in your experiments.
-
-
-
Possible Cause 2: Inhibition of Other PI5P4K Isoforms or Related Kinases. Although reported to be selective, it's essential to experimentally confirm the selectivity profile of this compound in your system.
-
Troubleshooting Steps:
-
In Vitro Kinase Assays: Test the activity of this compound against purified PI5P4Kα and PI5P4Kβ.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to all three PI5P4K isoforms in a cellular context.
-
-
Problem 2: The observed cellular phenotype is the opposite of what I expected based on genetic knockdown of PI5P4Kγ.
-
Possible Cause: Scaffolding Functions of PI5P4Kγ. Genetic knockdown (e.g., using siRNA or shRNA) eliminates the entire protein, including its scaffolding domains. This compound, as a small molecule inhibitor, may only block the kinase activity and not interfere with its scaffolding interactions. PI5P4Kγ has been proposed to inhibit PI4P5Ks through its scaffolding function.
-
Troubleshooting Steps:
-
Compare with Kinase-Dead Mutant: Express a kinase-dead mutant of PI5P4Kγ. If the phenotype of the kinase-dead mutant resembles that of this compound treatment, it suggests the observed effect is due to the loss of kinase activity. If the phenotype of the genetic knockdown is different, it points towards the importance of the scaffolding function.
-
Co-immunoprecipitation: Investigate if this compound disrupts the interaction of PI5P4Kγ with known binding partners.
-
-
Problem 3: I am not observing any significant cellular effect with this compound, despite seeing potent inhibition in my in vitro assay.
-
Possible Cause 1: Poor Cell Permeability or Efflux.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): CETSA can directly confirm target engagement within the cell. A lack of a thermal shift suggests the inhibitor is not reaching its target.
-
Vary Incubation Time and Concentration: Increase the incubation time and/or concentration of this compound to see if a phenotype emerges.
-
-
-
Possible Cause 2: Inhibitor Instability. The compound may be unstable in cell culture media.
-
Troubleshooting Steps:
-
Refresh Media: For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
Stability Assessment: The stability of the inhibitor in your specific media and conditions can be assessed by incubating it for various times, and then testing its activity in an in vitro kinase assay.
-
-
-
Possible Cause 3: Redundancy with other PI5P4K isoforms. In some cellular contexts, the α and β isoforms might compensate for the inhibition of the γ isoform.
-
Troubleshooting Steps:
-
Combined Inhibition: Treat cells with this compound in combination with inhibitors of the α and/or β isoforms (e.g., a pan-PI5P4K inhibitor like THZ-P1-2 for comparison).
-
Genetic Knockdown: Compare the phenotype of this compound treatment with that of single, double, and triple knockdowns of the PI5P4K isoforms.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 / Ki | Notes |
| This compound | Presumed PI5P4Kγ | Not reported | No detectable inhibition of PI5P4Kα or β. |
| THZ-P1-2 | PI5P4Kα, β, γ | IC50: ~190 nM (α) | Covalent pan-inhibitor. |
| CC260 | PI5P4Kα, β | Ki: 40 nM (α), 30 nM (β) | Selective noncovalent inhibitor of α and β isoforms. |
| NIH-12848 | PI5P4Kγ | IC50: ~1 µM | Selective for γ isoform; does not inhibit α or β up to 100 µM. |
Experimental Protocols
Protocol 1: In Vitro PI5P4K Kinase Assay (Bioluminescence-Based)
This protocol is for determining the IC50 of an inhibitor against a specific PI5P4K isoform.
Materials:
-
Recombinant human PI5P4K enzyme (α, β, or γ)
-
PI5P substrate (e.g., D-myo-di16-PtIns(5)P)
-
Kinase assay buffer
-
ATP
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the PI5P4K enzyme solution to each well. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mixture containing the PI5P substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for assessing the target engagement of this compound with PI5P4Kγ in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for the target PI5P4K isoform
-
Thermocycler
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Include a no-heat control.
-
Cell Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles).
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target PI5P4K isoform.
-
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) between the vehicle- and inhibitor-treated samples indicates target engagement.
Protocol 3: Measurement of Cellular Phosphoinositide Levels
This protocol provides a general overview of measuring phosphoinositide levels by radiolabeling and HPLC.
Materials:
-
Cultured cells
-
³H-myo-inositol
-
Lipid extraction reagents
-
Deacylation reagents
-
HPLC system with a flow scintillator
Procedure:
-
Metabolic Labeling: Label cells by culturing them in a medium containing ³H-myo-inositol.
-
Lipid Extraction: After experimental treatment, harvest the cells and perform a lipid extraction.
-
Deacylation: Deacylate the extracted lipids to generate glycerophosphoinositols.
-
HPLC Separation: Separate the different glycerophosphoinositols using an HPLC system.
-
Quantification: Quantify the amount of radioactivity in each fraction using a flow scintillator to determine the relative levels of each phosphoinositide.
Visualizations
Caption: Simplified PI5P4K signaling and points of potential downstream effects.
Caption: A logical workflow for troubleshooting unexpected results.
References
Technical Support Center: PI5P4K Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and handling of PI5P4K inhibitors, including compounds such as PI5P4Ks-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with PI5P4K inhibitors like this compound?
A1: The most common challenges are related to the limited aqueous solubility and potential for instability of these small molecule inhibitors in solution.[1] Many PI5P4K inhibitors are lipophilic, which can lead to difficulties in preparing stock solutions and achieving desired concentrations in aqueous experimental buffers and cell culture media.[1] This can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.[1]
Q2: What is the recommended solvent and storage condition for PI5P4K inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of PI5P4K inhibitors.[1][2] It is recommended to store these stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To maintain the stability of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Q3: How stable are PI5P4K inhibitors in DMSO and cell culture media?
A3: While specific stability data for every inhibitor is not always available, general guidelines suggest that stock solutions of kinase inhibitors in DMSO are generally stable for several months when stored properly at -20°C or -80°C. However, their stability in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh dilutions in your experimental media or buffer for each experiment to ensure compound integrity.
Q4: What is the mechanism of action of PI5P4K inhibitors?
A4: Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is crucial for various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Inhibition of PI5P4K leads to an accumulation of PI5P and a reduction in localized PI(4,5)P2, which in turn impacts downstream signaling pathways such as the mTOR and Hippo pathways.
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media
-
Potential Cause: The inhibitor has limited solubility in aqueous solutions.
-
Solution:
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is non-toxic to your cells (typically ≤ 0.1%).
-
Prepare intermediate dilutions of the stock solution in DMSO before the final dilution into the pre-warmed cell culture medium.
-
Mix thoroughly by gentle vortexing or inversion immediately after dilution.
-
Issue: Lack of Expected Biological Activity
-
Potential Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: The effective concentration of a PI5P4K inhibitor can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Potential Cause 2: Compound Instability or Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution to rule out degradation.
-
-
Potential Cause 3: High Intracellular ATP Competition.
-
Solution: For ATP-competitive inhibitors, the high intracellular concentration of ATP can lead to a discrepancy between in vitro and cellular efficacy. Consider using a higher concentration of the inhibitor in cell-based assays compared to in vitro kinase assays.
-
Stability and Handling Summary
| Parameter | Recommendation | Citation |
| Solvent for Stock Solution | 100% DMSO | |
| Stock Solution Concentration | e.g., 10 mM | |
| Short-term Storage | -20°C (up to 1 month) | |
| Long-term Storage | -80°C (up to 6 months) | |
| Freeze-Thaw Cycles | Avoid repeated cycles | |
| Working Solution Preparation | Prepare fresh dilutions in media/buffer for each experiment | |
| Final DMSO Concentration | Keep below 0.1% in final cell culture medium |
Experimental Protocols
Protocol: Preparation of PI5P4K Inhibitor Working Solutions
-
Prepare Stock Solution: Dissolve the PI5P4K inhibitor in 100% DMSO to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. Prepare a series of intermediate dilutions in 100% DMSO.
-
Prepare Final Working Solution: Dilute the intermediate DMSO solution into the final pre-warmed cell culture medium or assay buffer to achieve the desired working concentration. The final DMSO concentration should not exceed 0.1%. Mix thoroughly by gentle vortexing.
Visualizations
References
How to minimize PI5P4Ks-IN-1 cytotoxicity in cells
Welcome to the technical support center for PI5P4Ks-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity and optimizing the use of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which isoform does it target?
This compound is a research compound identified as an inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. Available information suggests it does not inhibit the α or β isoforms, indicating it likely targets the PI5P4Kγ isoform. PI5P4Kγ is involved in regulating key cellular processes, including mTORC1 signaling.
Q2: We are observing significant cell death after treating cells with this compound. What are the likely causes and what initial steps should we take?
High cytotoxicity is a common challenge when working with small molecule inhibitors. The primary causes are often:
-
High Inhibitor Concentration: The concentration used may be in the toxic range for your specific cell line.
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to inhibitors.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular targets.
Initial Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for dilution of your stock solution.
-
Perform a Dose-Response Curve: This is critical to determine the half-maximal cytotoxic concentration (CC50) and to identify a non-toxic working concentration range.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO at the same final concentration as your highest inhibitor dose) to assess solvent toxicity.
-
Optimize Exposure Time: Reduce the incubation time to see if the desired effect can be achieved before the onset of significant cytotoxicity.
Q3: How can we distinguish between on-target and off-target cytotoxic effects?
Distinguishing on-target from off-target effects is crucial for interpreting your results. Here are several strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting PI5P4Kγ with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Rescue Experiment: If available, express an inhibitor-resistant mutant of PI5P4Kγ in your cells. If this rescues the cytotoxic phenotype, it confirms the effect is on-target.
-
Knockdown/Knockout: Compare the phenotype of inhibitor treatment with that of siRNA/shRNA-mediated knockdown or CRISPR-Cas9 knockout of PI5P4Kγ. Keep in mind that pharmacological inhibition might differ from genetic perturbation if the protein has scaffolding functions independent of its kinase activity.
-
Assay Downstream Targets: Confirm that the inhibitor is engaging its target by assessing the phosphorylation status of known downstream effectors of the PI5P4Kγ signaling pathway.
Q4: What is the recommended final concentration of DMSO in cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically at or below 0.5%, and ideally below 0.1%. Always run a vehicle control with the same final DMSO concentration as your experimental samples.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a structured approach to troubleshoot and mitigate cytotoxicity observed with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death at expected efficacious doses. | 1. Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50. Test a wide range of concentrations to find a non-toxic working range. |
| 2. Cell line is highly sensitive. | Consider testing the inhibitor in a less sensitive cell line to determine if the cytotoxicity is cell-type specific. | |
| 3. Prolonged incubation time. | Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired biological effect with minimal toxicity. | |
| Vehicle control shows significant cell death. | 1. Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is ≤ 0.5%. Run a vehicle-only toxicity curve to determine the maximum tolerated solvent concentration for your cell line. |
| Inconsistent results between experiments. | 1. Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor. |
| 2. Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| 3. Inhibitor precipitation. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. Determine the inhibitor's solubility in your specific culture medium. | |
| Unexpected cellular phenotype observed. | 1. Off-target effects. | Review any available kinome scan data for this compound to identify potential off-targets. Use a structurally unrelated PI5P4Kγ inhibitor as a control. Perform a rescue experiment with an inhibitor-resistant mutant if available. |
Quantitative Data Summary
Publicly available quantitative cytotoxicity (CC50) and efficacy (IC50) data for this compound are limited. The table below includes data for other well-characterized PI5P4K inhibitors to provide a general reference for expected potency ranges.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / Kᵢ | Reference |
| THZ-P1-2 | pan-PI5P4K | Cell Proliferation (CellTiter-Glo) | MOLM-14 (AML) | ~2.5 µM | [1] |
| Cell Proliferation (CellTiter-Glo) | MV-4-11 (AML) | ~2.0 µM | [1] | ||
| CC260 | PI5P4Kα/β | Kinase Activity | - | Kᵢ: 40 nM (α), 30 nM (β) | |
| NIH-12848 | PI5P4Kγ | Kinase Activity | - | IC50: 1 µM | [2] |
| NCT-504 | PI5P4Kγ | Kinase Activity | - | IC50: 16 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow adherent cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range to test is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "medium only" blank control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared inhibitor dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the CC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol assesses the on-target effect of this compound by measuring the phosphorylation status of downstream proteins in the mTORC1 pathway (e.g., S6 Kinase).
Materials:
-
Cells grown in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
PI5P4K Signaling Pathways
The following diagrams illustrate the central role of PI5P4Ks in cellular signaling, particularly their interplay with the PI3K/Akt and mTOR pathways.
Caption: PI5P4Kγ signaling and crosstalk with PI3K/Akt and mTORC1 pathways.
Experimental Workflow for Optimizing Inhibitor Concentration
This diagram outlines the logical flow for determining the optimal, non-toxic concentration of this compound for your experiments.
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Logic for Cytotoxicity
This diagram provides a decision-making framework for addressing unexpected cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
PI5P4Ks-IN-1 inconsistent results between experiments
Welcome to the technical support center for PI5P4Ks-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which isoforms of PI5P4K does it inhibit?
This compound is a small molecule inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. Specifically, this compound is reported to be an active compound with no detectable inhibition of the PI5P4Kα or β isoforms, suggesting it is selective for the PI5P4Kγ isoform.[1] The PI5P4K family consists of three isoforms, α, β, and γ, which catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2]
Q2: I am observing a discrepancy between my in vitro kinase assay results and my cell-based assay results. What could be the cause?
Discrepancies between in vitro and cellular efficacy are a known challenge when working with kinase inhibitors.[2][3] Several factors can contribute to this:
-
Cellular ATP/GTP Competition: The intracellular concentration of ATP (1-5 mM) is significantly higher than what is typically used in in vitro kinase assays. This high concentration of the natural substrate can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency in a cellular environment. PI5P4K isoforms are also unique in that they can utilize both ATP and GTP as phosphodonors, with PI5P4Kβ showing a preference for GTP. The relative intracellular concentrations of ATP and GTP can therefore influence inhibitor efficacy.
-
Cell Permeability: While many small molecule inhibitors are designed to be cell-permeable, issues can still arise. Poor permeability will result in a lower intracellular concentration of the inhibitor compared to the nominal concentration added to the culture medium.
-
Compound Stability and Solubility: PI5P4K inhibitors can have limited aqueous solubility. Precipitation of the compound in cell culture media can lead to inaccurate dosing and inconsistent results. The compound may also be unstable in aqueous solutions over the course of a long experiment.
-
Off-Target Effects: In a complex cellular environment, the inhibitor may interact with other kinases or proteins, leading to phenotypes that are not a direct result of on-target PI5P4Kγ inhibition.
-
Scaffolding Functions: PI5P4K isoforms have kinase-independent scaffolding functions that can influence signaling pathways. Pharmacological inhibition of the kinase domain may not phenocopy the results of genetic knockdown or knockout if the scaffolding function remains intact.
Q3: My experimental results are inconsistent from one experiment to the next. What are some common causes of this variability?
Inconsistent results can be frustrating and can stem from several sources:
-
Variability in Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition across all experiments.
-
Inconsistent Compound Dilution: Prepare fresh dilutions of this compound for each experiment from a reliable, properly stored stock solution. Serial dilution errors can introduce significant variability.
-
Compound Degradation: Ensure that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experiments, including vehicle controls.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Cellular ATP/GTP | Increase the concentration of this compound in your cell-based assay. | Determine the effective concentration (EC50) under physiological ATP/GTP levels. |
| Poor Cell Permeability | Verify the cell permeability of your compound. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to maintain membrane integrity. | Confirmation of cellular uptake and optimization of solvent concentration. |
| Compound Instability | Prepare fresh dilutions for each experiment. Minimize the time the compound is in aqueous solution before being added to cells. | Reduced variability due to compound degradation. |
| Efflux Pump Activity | Test your inhibitor in cell lines with known differences in efflux pump expression or use an efflux pump inhibitor as a control. | Determine if active transport out of the cell is reducing the intracellular concentration of the inhibitor. |
Issue 2: Unexpected Cellular Phenotype or Cytotoxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a kinome-wide selectivity screen. Use a structurally unrelated PI5P4Kγ inhibitor to see if the phenotype is recapitulated. Perform a rescue experiment with a drug-resistant mutant of PI5P4Kγ. | Identification of unintended targets and confirmation of on-target versus off-target effects. |
| High Inhibitor Concentration | Perform a dose-response curve to determine the lowest effective concentration that does not cause cytotoxicity. | A therapeutic window where on-target effects are observed without significant cell death. |
| Solvent Toxicity | Include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor. | Isolate the effect of the inhibitor from the effect of the solvent. |
| On-Target Toxicity in a Specific Cell Line | Test the inhibitor in multiple cell lines to determine if the cytotoxicity is cell-line specific. | Understanding the cellular context dependency of the inhibitor's effects. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various PI5P4K inhibitors. Note that this compound is reported to be selective for the γ isoform, with no detectable inhibition of α or β.
| Inhibitor | Target Isoform(s) | IC50 / pIC50 / Kd | Reference |
| This compound | PI5P4Kγ | Not specified | |
| PI5P4Ks-IN-2 | PI5P4Kγ | pIC50 = 6.2 | |
| PI5P4Kα-IN-1 | PI5P4Kα, PI5P4Kβ | IC50 = 2 µM (α), 9.4 µM (β) | |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | IC50 = 0.27 µM (α), 1.7 µM (β) | |
| ARUK2007145 | PI5P4Kα, PI5P4Kγ | pIC50 = 7.3 (α), 8.1 (γ) | |
| NIH-12848 | PI5P4Kγ | IC50 = 1 µM | |
| ARUK2001607 | PI5P4Kγ | Kd = 7.1 nM |
Experimental Protocols
In Vitro PI5P4K Kinase Assay (ADP-Glo™ Format)
This protocol is a generalized procedure for measuring PI5P4K activity and inhibition in vitro.
Materials:
-
Recombinant human PI5P4Kγ
-
PI5P substrate
-
ATP and/or GTP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a white assay plate, add the PI5P4Kγ enzyme.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PI5P substrate and ATP/GTP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that the inhibitor is binding to its intended target within the cell.
Materials:
-
Cells expressing PI5P4Kγ
-
This compound
-
Cell lysis buffer
-
PBS
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide the cell suspension into aliquots.
-
Heat the aliquots to different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PI5P4Kγ in each sample by Western blot.
-
A shift in the melting curve to a higher temperature for the this compound treated samples indicates target engagement.
Visualizations
Caption: Simplified PI5P4Kγ signaling pathway and its regulation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logic diagram for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Validating PI5P4K-IN-1 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitor, PI5P4Ks-IN-1, in a new cell line. The information provided is based on established methodologies for characterizing PI5P4K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a representative inhibitor of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. This family of lipid kinases, comprising isoforms α, β, and γ, plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] Inhibition of PI5P4K leads to an accumulation of PI5P and a decrease in a specific intracellular pool of PI(4,5)P2, impacting various downstream signaling pathways.[1]
Q2: What are the key signaling pathways affected by PI5P4K inhibition?
PI5P4K activity is interconnected with several critical cellular signaling pathways, including:
-
Hippo Signaling Pathway: PI5P4K activity has been shown to intersect with the Hippo pathway, which is a key regulator of organ size and is often dysregulated in cancer.[2][3] Inhibition of PI5P4K can lead to decreased activity of the transcriptional co-activator YAP, a central player in the Hippo pathway.[2]
-
mTORC1 Signaling: PI5P4Kα has been identified as a regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and metabolism.
-
PI3K/AKT Signaling: While the relationship is complex and can be cell-type dependent, there is evidence suggesting a link between PI5P4K and the PI3K/AKT signaling cascade.
Q3: Why am I not observing the expected phenotype (e.g., decreased cell proliferation) in my new cell line after treatment with this compound?
Several factors could contribute to a lack of a clear phenotype:
-
Cell Line Specificity: The dependence of a cell line on PI5P4K signaling can vary significantly. The expression levels of PI5P4K isoforms and the activity of compensatory signaling pathways can influence the cellular response to inhibition.
-
Compound Inactivity: The inhibitor may not be reaching its target due to poor cell permeability or active efflux by cellular pumps.
-
Experimental Conditions: Suboptimal inhibitor concentration, treatment duration, or cell density can all affect the outcome.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to PI5P4K in your specific cell line.
Q4: How can I confirm that this compound is engaging its target in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in an intact cellular environment. This method assesses the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of PI5P4K in the presence of the inhibitor indicates direct binding.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability | Ensure consistent cell passage number, seeding density, and growth conditions. Authenticate your cell line using Short Tandem Repeat (STR) profiling and regularly test for mycoplasma contamination. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Protocol Issues | Use calibrated pipettes to minimize errors in dispensing small volumes. Optimize the incubation time with the viability reagent according to the manufacturer's instructions. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a cytotoxic level (typically <0.1%). |
Problem 2: No significant change in the phosphorylation of a downstream target after inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Timepoint | Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing changes in downstream signaling. |
| Low Target Expression | Confirm the expression of PI5P4K isoforms and the downstream target protein in your cell line by Western blotting. |
| Antibody Issues | Validate the specificity of the primary antibody used for Western blotting. Use appropriate positive and negative controls. |
| Lack of Target Engagement | Perform a CETSA to confirm that the inhibitor is binding to PI5P4K in your cells. |
| Redundant Signaling Pathways | The cell line may have active compensatory signaling pathways that mask the effect of PI5P4K inhibition. Consider using pathway analysis tools or combination therapies to investigate this. |
Quantitative Data Summary
The following table summarizes the biochemical potency of several well-characterized PI5P4K inhibitors. This data can serve as a reference for expected potency ranges.
| Inhibitor | PI5P4Kα (IC50 in nM) | PI5P4Kβ (IC50 in nM) | PI5P4Kγ (IC50 in nM) | Selectivity Profile |
| ARUK2002821 | 10 | >10,000 | >10,000 | Highly selective for PI5P4Kα |
| CC260 | 40 (Ki) | 30 (Ki) | - | Dual α/β inhibitor |
| THZ-P1-2 | 190 | ~700 (50% inhibition) | ~700 (75% inhibition) | Pan-PI5P4K inhibitor |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate-reading luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. Ensure the final vehicle concentration is constant and non-toxic.
-
Remove the medium from the cells and add the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of downstream signaling proteins.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of this compound to its target protein in cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents and antibodies for PI5P4K
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots in PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble PI5P4K in the supernatant by Western blotting.
-
A shift in the melting curve of PI5P4K in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: PI5P4K signaling pathway and its inhibition.
Caption: Experimental workflow for PI5P4K inhibitor validation.
Caption: A logical approach to troubleshooting experiments.
References
Validation & Comparative
Decoding PI5P4K Inhibitor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, metabolic regulation, and stress responses.[1][2] Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][3] The development of potent and selective inhibitors is critical for dissecting the specific functions of the three PI5P4K isoforms (α, β, and γ) and for advancing novel therapeutic strategies.
This guide provides a comparative analysis of the selectivity profiles of representative PI5P4K inhibitors, supported by experimental data and detailed methodologies for key assays.
Comparative Selectivity of PI5P4K Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and unwanted side effects in a clinical setting. The following table summarizes the selectivity profiles of several PI5P4K inhibitors against the different isoforms and other kinases.
| Inhibitor | Target(s) | Potency | Selectivity Profile | Key Off-Targets (at 1 µM unless specified) |
| PI5P4Ks-IN-2 (Compound 40) | PI5P4Kγ | pIC50 = 6.2 (Ki = 68 nM)[4] | Highly selective for PI5P4Kγ over α (pIC50 < 4.3) and β (pIC50 < 4.6) isoforms. | Negligible binding to PI5P4Kβ (Ki >30,000 nM). |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | PI5P4Kγ KD = 4.8 nM | Covalent pan-PI5P4K inhibitor. | PIKFYVE, BRK, TYK2, ABL1. |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Selective for PI5P4Kα over other PI5P4K isoforms and a broad panel of lipid and protein kinases. | Not specified. |
| CC260 | PI5P4Kα/β | Ki for PI5P4Kα and PI5P4Kβ in nM range. | Dual inhibitor of PI5P4Kα and PI5P4Kβ. | PI3K-δ (four-fold lower affinity), PIKfyve (modest inhibition), PI3K-γ (modest inhibition). |
| NIH-12848 | PI5P4Kγ | IC50 = 2–3 μM | Selective for PI5P4Kγ. | Not specified. |
| NCT-504 | PI5P4Kγ | IC50 = 16 μM | Selective for PI5P4Kγ. | Not specified. |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed protocols for two common methods used to assess the selectivity of kinase inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is performed in the presence of the inhibitor. Then, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Detailed Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the PI5P4K enzyme, the lipid substrate (e.g., PI(5)P), ATP, and varying concentrations of the inhibitor.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, and therefore, inversely proportional to the inhibitor's potency. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
KiNativ™ Kinase Profiling
KiNativ™ is a powerful chemoproteomic platform for profiling the selectivity of kinase inhibitors directly in a complex biological sample, such as a cell lysate.
Principle: This method utilizes biotin-labeled ATP or ADP probes that covalently bind to a conserved lysine residue in the active site of kinases. By pre-incubating the lysate with a test inhibitor, the binding of the biotinylated probe to the target kinases is competitively inhibited. The extent of this inhibition across the kinome is then quantified by mass spectrometry.
Detailed Protocol:
-
Lysate Preparation:
-
Prepare a native protein lysate from cells or tissues of interest.
-
-
Inhibitor Incubation:
-
Incubate the lysate with the test inhibitor at various concentrations or a vehicle control.
-
-
Probe Labeling:
-
Add the acyl-phosphate-biotin probe to the lysate to label the active sites of kinases that are not blocked by the inhibitor.
-
-
Protein Digestion and Enrichment:
-
Digest the proteins in the lysate into peptides using trypsin.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
-
Data Analysis:
-
Compare the abundance of biotinylated peptides from the inhibitor-treated samples to the vehicle control. A decrease in the signal for a specific kinase indicates that the inhibitor binds to it.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.
Caption: Simplified PI5P4K signaling pathway and points of regulation.
The diagram above illustrates the central role of PI5P4Ks in phosphoinositide metabolism. PI5P4Ks convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at intracellular membranes. This pathway is distinct from the primary PI(4,5)P2 synthesis at the plasma membrane by PI4P5K. PI(4,5)P2 is a critical precursor for the generation of PI(3,4,5)P3 by PI3K, a key step in activating the AKT signaling pathway. PI5P4K activity is also interconnected with other major signaling hubs, including the mTORC1 and Hippo pathways, which are central regulators of cell growth, proliferation, and apoptosis.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
The workflow diagram illustrates a two-pronged approach to characterizing the selectivity of a kinase inhibitor. In vitro biochemical assays, such as the ADP-Glo™ assay, provide quantitative measures of inhibitor potency (IC50) against purified recombinant kinases. This allows for a direct comparison of inhibitory activity against the intended target and its isoforms. To understand the inhibitor's behavior in a more physiologically relevant context, in-cell or in-lysate profiling methods like KiNativ™ are employed. This approach provides a broader view of the inhibitor's selectivity across a large portion of the kinome present in the cell, helping to identify potential off-targets that might not be predicted from in vitro assays alone.
References
- 1. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4Kα supports prostate cancer metabolism and exposes a survival vulnerability during androgen receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparing PI5P4Ks-IN-1 to other PI5P4K inhibitors
An Objective Comparison of PI5P4Ks-IN-1 and Other PI5P4K Inhibitors
This guide provides a comprehensive comparison of this compound with other notable pan- and isoform-selective inhibitors of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of appropriate chemical probes for investigating the roles of PI5P4K isoforms in health and disease.
Introduction to the PI5P4K Family
The PI5P4K family consists of three lipid kinase isoforms—PI5P4Kα, PI5P4Kβ, and PI5P4Kγ—encoded by the PIP4K2A, PIP4K2B, and PIP4K2C genes, respectively.[1] These enzymes play a crucial role in phosphoinositide metabolism by catalyzing the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2] PI(4,5)P2 is a vital second messenger that serves as a substrate for enzymes like phospholipase C (PLC) and Class I PI3-Kinase (PI3K), thereby influencing numerous cellular processes including cell growth, survival, and metabolism.[2] Dysregulation of PI5P4K activity is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these kinases attractive therapeutic targets.[2]
The PI5P4K Signaling Network
PI5P4K activity is integrated into broader cellular signaling networks. Notably, the PI5P4K pathway intersects with the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. The core Hippo kinases MST1/2 can phosphorylate and inhibit PI5P4Ks. Conversely, the substrate of PI5P4Ks, PI5P, can bind to the Hippo pathway component MOB1, enhancing its interaction with LATS kinases to activate the pathway. This crosstalk highlights the complex regulatory mechanisms governing cell growth and suggests that targeting PI5P4Ks could be a strategy to modulate Hippo signaling in cancers where it is dysregulated.
Performance Comparison of PI5P4K Inhibitors
A diverse toolkit of small molecule inhibitors has been developed to target the PI5P4K family. These range from pan-inhibitors that target all three isoforms to highly selective compounds that allow for the dissection of individual isoform functions. This compound is an active compound reported to have no detectable inhibition of the PI5P4Kα or PI5P4Kβ isoforms, suggesting selectivity for PI5P4Kγ. The table below summarizes the quantitative data for this compound and other key inhibitors.
| Inhibitor | Type | PI5P4Kα Potency | PI5P4Kβ Potency | PI5P4Kγ Potency | Reference(s) |
| This compound | γ-selective | No detectable inhibition | No detectable inhibition | Active (IC50 not specified) | |
| PI5P4Ks-IN-2 | γ-selective | pIC50 < 4.3 | pIC50 < 4.6 | pIC50 = 6.2 | |
| ARUK2001607 | γ-selective | - | - | Kd = 7.1 nM | |
| NIH-12848 | γ-selective (Allosteric) | - | - | IC50 = 2-3 µM | |
| PI5P4K-A-IN-2 (Cpd 40) | γ-selective (Allosteric) | IC50 > 30 µM | KD > 30 µM | KD = 68 nM | |
| THZ-P1-2 | Pan-inhibitor (Covalent) | IC50 = 190 nM | Potent Inhibition | Potent Inhibition | |
| PI5P4Ks-IN-3 (Cpd 30) | Pan-inhibitor (Covalent) | IC50 = 1.3 µM | IC50 = 9.9 µM | 22% inhibition @ 1 µM | |
| CVM-05-002 | Pan-inhibitor | IC50 = 270 nM | IC50 = 1.7 µM | - | |
| ARUK2007145 | α/γ-selective | pIC50 = 7.3 | - | pIC50 = 8.1 | |
| PI5P4Kα-IN-1 (Cpd 13) | α/β-selective | IC50 = 2 µM | IC50 = 9.4 µM | - | |
| PI5P4K-β-IN-1 | β-selective | - | IC50 = 0.80 µM | - |
Note: pIC50 is the negative logarithm of the IC50 value; a higher value indicates greater potency. "-" indicates data was not available in the reviewed sources.
Experimental Protocols and Workflows
The characterization of PI5P4K inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and cellular target engagement.
References
A Comparative Guide to Pan-PI5P4K Inhibition: THZ-P1-2 vs. Isoform-Selective Inhibitors
For researchers in cellular signaling, oncology, and drug development, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have emerged as critical therapeutic targets. These enzymes, with their three isoforms (α, β, and γ), play a pivotal role in converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger. Dysregulation of PI5P4K activity is implicated in cancer, metabolic disorders, and neurodegenerative diseases.
This guide provides a comprehensive comparison of available chemical probes for inhibiting the PI5P4K family, with a focus on the potent, covalent pan-inhibitor THZ-P1-2 . While the initial query sought a comparison with a putative pan-inhibitor "PI5P4Ks-IN-1," current evidence indicates this compound is not a pan-inhibitor but rather exhibits isoform-selective properties. Therefore, this guide will compare the pan-inhibitory profile of THZ-P1-2 with the characteristics of isoform-selective inhibitors, using available data for compounds targeting specific PI5P4K isoforms to provide a valuable resource for selecting the appropriate tool compound.
Performance Comparison: Pan-Inhibition vs. Isoform Selectivity
The choice between a pan-inhibitor and an isoform-selective inhibitor is critical and depends on the specific research question. A pan-inhibitor like THZ-P1-2 is useful for studying the overall biological consequences of inhibiting the entire PI5P4K family, while isoform-selective inhibitors are essential for dissecting the specific functions of PI5P4Kα, β, or γ.
THZ-P1-2 is a first-in-class, irreversible pan-PI5P4K inhibitor that covalently targets cysteine residues located in a disordered loop outside the ATP-binding pocket of all three PI5P4K isoforms.[1][2][3] This mechanism of action provides durable target engagement. In contrast, many other reported PI5P4K inhibitors are reversible, ATP-competitive molecules.
The following tables summarize the available quantitative data for THZ-P1-2 and representative isoform-selective inhibitors.
Table 1: In Vitro Inhibitory Activity of PI5P4K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Notes |
| THZ-P1-2 | PI5P4Kα | 190[4][5] | Covalent pan-inhibitor. Exhibits ~75% inhibition of PI5P4Kα and γ, and ~50% inhibition of PI5P4Kβ at 700 nM. |
| PI5P4Kβ | ~50% inhibition at 700 nM | ||
| PI5P4Kγ | ~75% inhibition at 700 nM | ||
| This compound (Compound 7) | PI5P4Kγ | - | Active compound with no detectable inhibition of PI5P4Kα or β isoforms. |
| PI5P4Ks-IN-2 (Compound 40) | PI5P4Kγ | 630 | Highly selective for PI5P4Kγ (pIC50 = 6.2) over α (<4.3) and β (<4.6). |
| CVM-05-002 | PI5P4Kα, PI5P4Kβ | 270 (α), 1700 (β) | Dual inhibitor. |
| PI5P4Ks-IN-3 (Compound 30) | PI5P4Kα, PI5P4Kβ | 1340 (α), 9900 (β) | Covalent inhibitor with weak cellular activity. |
Table 2: Cellular Activity of THZ-P1-2 in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| THP1 | 0.87 |
| SEMK2 | 1.25 |
| OCI/AML-2 | 2.15 |
| HL60 | 3.95 |
| SKM1 | 1.85 |
| NOMO1 | 2.75 |
Signaling Pathways and Experimental Workflows
To understand the context of PI5P4K inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to characterize these inhibitors.
Caption: The PI5P4K signaling pathway, illustrating upstream regulators and downstream effectors.
Caption: A generalized workflow for characterizing PI5P4K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PI5P4K inhibitors. Below are protocols for key experiments cited in the characterization of compounds like THZ-P1-2.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
-
D-myo-di16-PtIns(5)P (PI5P substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.3, 10 mM MgCl₂, 0.1% CHAPS)
-
Test inhibitor (e.g., THZ-P1-2) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, solid-bottom 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the PI5P4K enzyme solution to each well and incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the PI5P substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol measures the effect of PI5P4K inhibition on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., THP1)
-
Complete cell culture medium
-
Test inhibitor (e.g., THZ-P1-2)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white assay plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the impact of PI5P4K inhibition on downstream signaling pathways, such as mTORC1 (by measuring phosphorylation of S6K) and autophagy (by measuring LC3-II levels).
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., THZ-P1-2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the PI5P4K inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
THZ-P1-2 stands out as a potent, covalent pan-inhibitor of the PI5P4K family, making it an invaluable tool for investigating the broad physiological and pathological roles of these lipid kinases. Its well-characterized activity in biochemical and cellular assays, particularly its effects on autophagy and cancer cell proliferation, provides a solid foundation for its use in target validation and preclinical studies. While a direct comparison with a pan-inhibitory "this compound" is not currently supported by scientific literature, the contrast with isoform-selective inhibitors highlights the distinct applications of these different classes of chemical probes. The selection of an appropriate inhibitor will ultimately be guided by the specific biological question being addressed, with THZ-P1-2 being the compound of choice for pan-PI5P4K inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Validating PI5P4K-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PI5P4Ks-IN-1, a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). We will explore its performance alongside other alternative inhibitors, supported by experimental data. This guide will delve into detailed experimental protocols and present quantitative data in clearly structured tables for easy comparison.
Introduction to PI5P4K and Target Engagement
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in various cellular processes, including signal transduction and membrane trafficking, by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The three isoforms, PI5P4Kα, PI5P4Kβ, and PI5P4Kγ, have emerged as attractive therapeutic targets in oncology and other diseases.
Validating that a small molecule inhibitor, such as this compound, directly interacts with its intended target within a cellular environment is a crucial step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological effects. The two primary methods for directly assessing target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Comparative Analysis of PI5P4K Inhibitors
This section provides a comparative overview of this compound and other well-characterized PI5P4K inhibitors. The data presented is compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.
| Inhibitor | Target(s) | Reported Potency | Cellular Target Engagement Data | Isoform Selectivity |
| This compound | PI5P4Kγ | Not specified in search results | Not specified in search results | Selective for PI5P4Kγ with no detectable inhibition of α or β isoforms[1] |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 (PI5P4Kα)[2][3][4][5] | InCELL Pulse™ thermostabilisation assay confirms cellular engagement | Selective for PI5P4Kα over β and γ isoforms |
| CC260 | PI5P4Kα, PI5P4Kβ | Ki = 40 nM (PI5P4Kα), 30 nM (PI5P4Kβ) | Disrupts cell energy homeostasis and induces AMPK activation. | Dual inhibitor of PI5P4Kα and PI5P4Kβ |
| THZ-P1-2 | Pan-PI5P4K (α, β, γ) | IC50 = 190 nM (PI5P4Kα) | Demonstrates anti-proliferative activity in leukemia cell lines. | Pan-inhibitor with covalent binding to all three isoforms |
Key Experimental Methodologies for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor increases the protein's resistance to heat-induced denaturation.
Detailed Protocol for PI5P4Kγ CETSA:
-
Cell Culture and Treatment:
-
Culture a human cell line expressing endogenous PI5P4Kγ (e.g., HEK293T, THP-1) to 80-90% confluency.
-
Treat cells with various concentrations of this compound (or alternative inhibitor) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a humidified incubator.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations across all samples.
-
Analyze the abundance of soluble PI5P4Kγ by Western blotting using a specific primary antibody against PI5P4Kγ and an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the intensity of each heated sample to the corresponding unheated control.
-
Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The magnitude of the shift (ΔTm) can be quantified. For isothermal dose-response experiments, plot the soluble fraction at a fixed temperature against the inhibitor concentration to determine the EC50.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). An unlabeled test compound will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.
Detailed Protocol for a PI5P4K NanoBRET™ Assay:
-
Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with a vector encoding the PI5P4K isoform of interest fused to NanoLuc® luciferase and a transfection carrier DNA.
-
Culture the transfected cells for approximately 20 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Prepare serial dilutions of the test compound (e.g., this compound) in a 384-well plate.
-
-
Tracer and Cell Addition:
-
Add the NanoBRET™ Kinase Tracer at a pre-determined optimal concentration to the wells containing the test compound.
-
Add the cell suspension to each well.
-
Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
BRET Measurement:
-
Prepare a substrate solution containing the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor in Opti-MEM.
-
Add the substrate solution to each well.
-
Read the plate within 20 minutes on a plate reader equipped with filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PI5P4K Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Target Engagement Validation.
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization as a selective PI5P4Kγ inhibitor. Both CETSA and NanoBRET™ assays provide robust and quantitative methods to confirm direct binding in a physiologically relevant context. This guide offers a framework for comparing this compound with other inhibitors and provides detailed protocols to aid in the design and execution of these critical experiments. The selection of the most appropriate assay will depend on the specific research question, available resources, and the desired throughput. By employing these techniques, researchers can confidently establish the on-target activity of their compounds and advance their drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor | Semantic Scholar [semanticscholar.org]
- 5. Identification of ARUK2002821 as an isoform-selective PI5P4Kα inhibitor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00039G [pubs.rsc.org]
A Comparative Guide to PI5P4K Inhibitors: On-Target Potency and Off-Target Selectivity
For researchers in oncology, immunology, and neurodegeneration, the selection of a potent and selective chemical probe is critical for accurately dissecting the roles of Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4Ks). This guide provides a comparative analysis of key PI5P4K inhibitors, focusing on their selectivity profiles and off-target screening data. We compare a pan-isoform inhibitor, THZ-P1-2, with isoform-selective inhibitors ARUK2002821 (PI5P4Kα-selective) and PI5P4Ks-IN-2 (PI5P4Kγ-selective) to aid researchers in selecting the appropriate tool for their specific experimental needs.
The PI5P4K family, comprising isoforms α, β, and γ, are lipid kinases that convert phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key step in cellular signaling.[1] Dysregulation of this pathway is implicated in numerous diseases, making these kinases attractive therapeutic targets.[1] The development of small molecule inhibitors has yielded both pan-inhibitors that target all three isoforms and isoform-selective inhibitors, which offer more targeted intervention with potentially fewer off-target effects.[1]
Performance Comparison of PI5P4K Inhibitors
The utility of a kinase inhibitor as a research tool or therapeutic agent is critically dependent on its selectivity. Below is a summary of the on-target potency and off-target profiles for three distinct PI5P4K inhibitors.
| Inhibitor | Primary Target(s) | Potency | Selectivity Profile | Key Off-Targets (at 1 µM unless specified) |
| THZ-P1-2 | PI5P4Kα, PI5P4Kβ, PI5P4Kγ | IC50 = 190 nM (PI5P4Kα)[2] | Pan-PI5P4K covalent inhibitor with some off-target activity.[3] | PIKFYVE, BRK, TYK2, ABL1 |
| ARUK2002821 | PI5P4Kα | pIC50 = 8.0 | Highly selective for PI5P4Kα over β and γ isoforms and a broad panel of other kinases. | SPHK2 (18.3% inhibition), ERK1 (38% inhibition), JAK3 (37% inhibition) |
| PI5P4Ks-IN-2 | PI5P4Kγ | pIC50 = 6.2 (IC50 = 630 nM); Ki = 68 nM | Highly selective for PI5P4Kγ. Screened against 140 protein kinases and 15 lipid kinases at 10 µM with high selectivity. | PAK2 was the only target with <50% residual activity when tested at 10 µM. |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Ki is the inhibition constant; a lower value indicates higher binding affinity. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Signaling Pathway and Experimental Workflow Visualizations
To understand the context in which these inhibitors function, it is essential to visualize the PI5P4K signaling pathway and the experimental workflows used for their characterization.
Caption: The PI5P4K signaling pathway and points of inhibition.
Caption: Experimental workflow for KiNativ™ off-target kinase profiling.
Experimental Protocols
Accurate determination of an inhibitor's potency and cross-reactivity profile relies on robust experimental methods. Below are detailed protocols for two key assays used in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay (for IC50 Determination)
The ADP-Glo™ Kinase Assay is a luminescence-based method used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The signal is inversely correlated with the inhibitor's potency.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.
Detailed Steps:
-
Kinase Reaction Setup:
-
In a multi-well plate (e.g., 384-well), add the kinase reaction components: recombinant PI5P4K enzyme, lipid substrate (e.g., PI5P), and kinase reaction buffer.
-
Add the test inhibitor (e.g., PI5P4Ks-IN-2) across a range of concentrations to generate a dose-response curve. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP. The ATP concentration should be near the Km for the specific enzyme isoform to ensure accurate IC50 determination.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
KiNativ™ Kinase Profiling (for Off-Target Screening)
KiNativ™ is a chemoproteomics platform used for the in-situ profiling of kinase inhibitor selectivity directly in complex biological samples like cell lysates. It provides a quantitative measure of inhibitor binding to a large number of kinases simultaneously.
Principle: This method uses an ATP- or ADP-biotin probe that covalently labels a conserved lysine in the active site of kinases. If an inhibitor is bound to the active site, it competes with and blocks the binding of the biotin probe. The degree of labeling for each kinase is then quantified by mass spectrometry, revealing the inhibitor's selectivity profile.
Detailed Steps:
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissues of interest.
-
Inhibitor Incubation: Pre-incubate the lysate with the test inhibitor at a defined concentration (e.g., 1 µM) or with a vehicle control. This allows the inhibitor to bind to its target kinases.
-
Probe Labeling: Add the ATP/ADP-biotin probe to the lysate. The probe will covalently label the active sites of kinases that are not occupied by the inhibitor.
-
Protein Digestion and Enrichment: Digest the proteins in the lysate into peptides (e.g., using trypsin). Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Mass Spectrometry: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of each labeled kinase peptide in the inhibitor-treated sample to the vehicle control. A significant decrease in the signal for a particular kinase indicates that the inhibitor binds to it, identifying it as a potential on- or off-target.
References
Orthogonal Validation of PI5P4Kγ Inhibition: A Comparative Guide to PI5P4Ks-IN-1 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Performance Comparison
The following table summarizes the key quantitative outcomes from orthogonally validating the effects of a PI5P4Kγ inhibitor with a corresponding siRNA knockdown. The data is based on studies investigating the role of PI5P4Kγ in epithelial cell polarity, using Na+/K+-ATPase translocation and dome formation as phenotypic readouts.
| Parameter | PI5P4Kγ Inhibitor (e.g., NIH-12848) | PI5P4Kγ siRNA | Control (Vehicle/Non-targeting siRNA) | Reference |
| Target Specificity | Highly selective for PI5P4Kγ over α and β isoforms. | Specific to PI5P4Kγ mRNA sequence. | N/A | [1][2] |
| Na+/K+-ATPase Translocation | Inhibition of translocation to the plasma membrane. | Mimics the effect of the inhibitor, showing inhibited translocation. | Normal translocation to the plasma membrane. | [1][2] |
| Epithelial Dome Formation | Reversible prevention of dome formation. | Significant reduction in the number of domes formed. | Normal dome formation in confluent cell monolayers. | [1] |
| Time to Effect | Rapid, within hours of treatment. | Slower onset, typically 24-72 hours post-transfection. | N/A | |
| Reversibility | Reversible upon washout of the compound. | Not readily reversible without re-introducing the gene. | N/A |
Signaling Pathway and Mechanisms of aAction
The diagram below illustrates the phosphoinositide signaling pathway involving PI5P4Kγ and highlights the distinct mechanisms of action of a small molecule inhibitor and siRNA. The inhibitor directly blocks the catalytic activity of the PI5P4Kγ enzyme, preventing the phosphorylation of its substrate. In contrast, siRNA acts at the genetic level, leading to the degradation of PI5P4Kγ mRNA and subsequently reducing the total amount of the enzyme.
Caption: PI5P4Kγ signaling and points of intervention.
Experimental Workflow for Orthogonal Validation
A typical workflow for the orthogonal validation of a PI5P4Kγ inhibitor with siRNA involves parallel experiments where the target is perturbed by both methods. The resulting phenotypes are then compared to each other and to appropriate controls.
Caption: Orthogonal validation experimental workflow.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of PI5P4Kγ
This protocol describes the transient knockdown of PI5P4Kγ in mpkCCD (mouse principal kidney cortical collecting duct) cells using siRNA.
Materials:
-
mpkCCD cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PI5P4Kγ-specific siRNA duplexes
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Culture medium (DMEM/F12 supplemented with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed mpkCCD cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (PI5P4Kγ-specific or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1.5 mL of fresh, pre-warmed culture medium to each well.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Proceed with downstream assays such as Western blotting to confirm knockdown, or phenotypic analyses.
-
Small Molecule Inhibition of PI5P4Kγ
This protocol outlines the treatment of mpkCCD cells with a specific PI5P4Kγ inhibitor.
Materials:
-
mpkCCD cells cultured to confluence
-
PI5P4Kγ inhibitor (e.g., NIH-12848) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Culture medium (DMEM/F12 supplemented with 10% FBS)
Procedure:
-
Cell Culture: Grow mpkCCD cells on appropriate culture vessels (e.g., coverslips for immunofluorescence, plastic dishes for dome formation) until they reach confluence.
-
Inhibitor Preparation: On the day of the experiment, dilute the PI5P4Kγ inhibitor stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed culture medium. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Treatment:
-
Aspirate the existing medium from the confluent cell monolayers.
-
Add the medium containing the PI5P4Kγ inhibitor or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis: Proceed with the planned phenotypic assays. For reversibility studies, the inhibitor-containing medium can be washed out and replaced with fresh medium, and the phenotype can be observed over time.
Phenotypic Assays
1. Na+/K+-ATPase Immunofluorescence Staining:
-
After treatment (inhibitor or siRNA), fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against the Na+/K+-ATPase α-1 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips and visualize using fluorescence microscopy to assess the localization of the pump (plasma membrane vs. intracellular).
2. Dome Formation Assay:
-
Culture mpkCCD cells on plastic dishes until post-confluence.
-
After treatment, observe the cell monolayer using a phase-contrast microscope.
-
Quantify the number and size of domes (areas where the cell layer has lifted from the dish due to vectorial ion transport) per field of view.
Conclusion
The convergence of results from both a specific small molecule inhibitor and siRNA-mediated knockdown provides strong evidence for the on-target role of PI5P4Kγ in the observed cellular processes. While chemical inhibitors offer rapid and reversible control over protein function, siRNA provides a highly specific genetic approach to reduce protein levels. Utilizing these two distinct and complementary methods, as detailed in this guide, is essential for building a robust and credible understanding of PI5P4Kγ's biological functions and its potential as a therapeutic target.
References
- 1. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: PI5P4Ks-IN-1 Versus Genetic Knockout of PI5P4Kγ in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic ablation of a target is critical for experimental design and interpretation. This guide provides an objective comparison of the effects of PI5P4Ks-IN-1, a representative small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ), and the genetic knockout of the PIP4K2C gene encoding this kinase.
This comparison delves into their respective mechanisms of action, impacts on key signaling pathways such as the PI3K/Akt/mTOR cascade, and effects on cellular phenotypes. The information is supported by experimental data and detailed methodologies to aid in the replication and extension of these findings.
Mechanism of Action: A Tale of Two Interventions
The primary distinction between a small molecule inhibitor like this compound and a genetic knockout lies in the nature and scope of their intervention.
-
This compound and other selective inhibitors typically function by binding to the kinase, often at the ATP-binding site or an allosteric site, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 5-phosphate (PI5P), to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This action is acute, reversible, and dose-dependent, allowing for temporal control over the kinase's activity. However, the effects are specific to the enzymatic function and may not perturb the protein's non-catalytic roles.
-
Genetic knockout of PI5P4Kγ involves the complete removal of the protein from the cellular milieu. This approach ablates both the kinase activity and any potential scaffolding functions the protein may have.[1] The effects of a knockout are chronic and irreversible in the context of the experiment, which can sometimes lead to compensatory mechanisms within the cell.[2]
It is crucial to consider that PI5P4Kγ has been reported to possess minimal kinase activity compared to its alpha and beta isoforms, suggesting that its scaffolding functions may be more dominant.[1] This highlights a key difference where a kinase inhibitor might have a more subtle effect compared to a complete protein knockout.
The PI5P4Kγ Signaling Pathway
The following diagram illustrates the central role of PI5P4Kγ in phosphoinositide metabolism and its intersection with the mTOR signaling pathway.
Comparative Effects on Cellular Processes
While direct side-by-side quantitative data from a single study is limited, a synthesis of available literature provides a comparative overview of the effects of PI5P4Kγ inhibition and knockout.
| Parameter | This compound (Pharmacological Inhibition) | Genetic Knockout of PI5P4Kγ | References |
| mTORC1 Signaling | Can lead to reduced mTORC1 signaling, particularly under starvation conditions. | Deletion in mice results in hyperactivation of mTORC1 signaling, suggesting a role in maintaining basal mTORC1 activity. Knockdown can inhibit nutrient-independent mTORC1 activation. | [2][3] |
| Autophagy | Pan-PI5P4K inhibitors can cause defects in autophagosome clearance, phenocopying genetic deletion. | Reduced PI5P4Kγ activity under starvation can initiate autophagy. | |
| Cell Viability/Proliferation | Pan-PI5P4K inhibitors show anti-proliferative activity in various cancer cell lines. | Knockout of PI5P4Kγ has been shown to decrease cell growth in certain cancer cell lines. | |
| Other Signaling Pathways | Inhibition has been shown to suppress Notch signaling. | Knockdown has been shown to suppress Notch signaling. | |
| Therapeutic Potential | Shows promise in models of Huntington's disease by reducing mutant huntingtin protein. | Knockdown also reduces mutant huntingtin protein in patient fibroblasts. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are protocols for key experiments cited in the comparison.
Experimental Workflow: Comparing Inhibitor vs. Knockout
Protocol 1: Western Blot for mTORC1 Signaling
This protocol assesses the phosphorylation status of key downstream effectors of mTORC1.
-
Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP levels as an indicator of metabolically active, viable cells.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: For the inhibitor arm, treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value for the inhibitor. Compare the viability of knockout cells to wild-type controls.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of PI5P4Kγ serve as valuable tools for elucidating the function of this lipid kinase. The choice between these two approaches will depend on the specific research question.
-
This compound is ideal for studying the acute effects of inhibiting the kinase activity of PI5P4Kγ and for exploring its therapeutic potential, offering temporal and dose-dependent control.
-
Genetic knockout provides a definitive model for the complete loss of PI5P4Kγ function, including both its catalytic and non-catalytic roles. However, the potential for cellular compensation mechanisms should be considered when interpreting the results.
For a comprehensive understanding, a combinatorial approach, where the effects of a selective inhibitor are validated in a knockout or knockdown model, is often the most rigorous strategy. This allows for the attribution of observed phenotypes to the on-target inhibition of the kinase and helps to dissect the kinase-dependent versus scaffolding functions of PI5P4Kγ.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to PI5P4K Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise interactions of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors, with a focus on providing clear, data-driven insights for informed decision-making in drug discovery and chemical biology.
The PI5P4K family, comprising isoforms α, β, and γ, plays a crucial role in cellular signaling pathways, making them attractive therapeutic targets for a range of diseases, including cancer and immunological disorders.[1][2] However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[3] This guide delves into the kinome-wide profiling of PI5P4K inhibitors, offering a clear comparison of their on-target potency and off-target effects.
Quantitative Comparison of PI5P4K Inhibitor Activity
The development of selective PI5P4K inhibitors is an active area of research. Several compounds have been identified and characterized for their potency and selectivity against the different PI5P4K isoforms. The following table summarizes the inhibitory activities of selected PI5P4K inhibitors.
| Inhibitor | Target Isoform | pIC50 | IC50 | K D / K i | Selectivity Notes | Reference |
| PI5P4Ks-IN-2 (compound 40) | PI5P4Kα | < 4.3 | > 50 µM | > 30 µM | Over 400-fold isotype selectivity for PI5P4Kγ.[2] | [4] |
| PI5P4Kβ | < 4.6 | > 25 µM | > 30,000 nM | |||
| PI5P4Kγ | 6.2 | 630 nM | 68 nM | |||
| NIH-12848 | PI5P4Kγ | - | 1 µM | - | Selective for PI5P4Kγ. Binds to the PI5P-binding site. | |
| CC260 | PI5P4Kα | - | 40 nM | - | Dual inhibitor of PI5P4Kα and PI5P4Kβ. | |
| PI5P4Kβ | - | 30 nM | - | |||
| PI5P4Kγ | - | 800 nM | - | |||
| THZ-P1-2 (covalent) | PI5P4Kγ | - | - | 4.8 nM | Pan-PI5P4K inhibitor with significant PI5P4Kγ inhibition. | |
| "compound 30" | PI5P4Kα | - | 1.3 µM | - | Pan-PI5P4K inhibitor. | |
| PI5P4Kβ | - | 9.9 µM | - | |||
| PI5P4Kγ | - | (22% inhibition at 1 µM) | - |
Signaling Pathway and Inhibition
The PI5P4K enzymes are critical regulators of phosphoinositide metabolism. They catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This product is a key signaling molecule that serves as a precursor for other important second messengers like diacylglycerol (DAG) and inositol triphosphate (IP3), and is also a substrate for PI3K to generate PI(3,4,5)P3. These pathways regulate a multitude of cellular processes, including cell growth, proliferation, and survival.
Experimental Protocols for Kinome Profiling
Accurate assessment of inhibitor selectivity is crucial. Various high-throughput screening methods are employed to profile the activity of inhibitors against a broad panel of kinases.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay is a common method for quantifying kinase activity and inhibitor potency. The selectivity of PI5P4Ks-IN-2 was determined using such a luminescence-based assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The quantity of ADP is directly proportional to the kinase activity, and therefore, a decrease in ADP production in the presence of an inhibitor indicates its potency.
Methodology:
-
Reaction Setup: Recombinant full-length human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ is incubated with the lipid substrate, phosphatidylinositol 5-phosphate (PI(5)P), and ATP in a reaction buffer. The inhibitor of interest (e.g., PI5P4Ks-IN-2) is added at varying concentrations.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at a controlled temperature, during which the kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of ADP produced in the initial kinase reaction.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal is inversely correlated with the inhibitor's potency.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Kinome Scanning Technologies
Other widely used platforms for comprehensive kinome profiling include:
-
KINOMEscan™ (DiscoverX): This is a binding assay that quantitatively measures the interactions between a test compound and a large panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured, and a lower amount in the presence of the inhibitor indicates binding.
-
KiNativ™ (ActivX): This is an activity-based protein profiling platform that uses ATP-acyl phosphate probes to covalently label the ATP binding sites of active kinases in a native proteome. The inhibition of probe labeling by a compound indicates its interaction with the target kinase.
-
Kinobeads: This chemoproteomics approach utilizes immobilized broad-spectrum kinase inhibitors (kinobeads) to capture a significant portion of the kinome from cell or tissue lysates. Competitive binding with a free inhibitor in solution allows for the determination of the inhibitor's targets and their relative affinities.
The following diagram illustrates a general workflow for determining inhibitor selectivity.
Conclusion
The development of highly selective kinase inhibitors is a complex but essential endeavor in modern drug discovery. The data presented in this guide highlights the varying selectivity profiles of different PI5P4K inhibitors. While compounds like PI5P4Ks-IN-2 demonstrate high selectivity for the γ-isoform, others like CC260 show dual α/β inhibition, and some, such as THZ-P1-2, act as pan-inhibitors. A thorough understanding of an inhibitor's cross-reactivity, obtained through rigorous kinome profiling using methodologies like those described, is critical for interpreting experimental results and for the successful development of safe and effective therapeutics. Researchers are encouraged to consider the full kinome profile of any inhibitor to anticipate potential off-target effects and to design more precise experiments.
References
- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PI5P4Ks-IN-1 and NIH-12848 as PI5P4Kγ Probes
In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting the roles of individual proteins in complex cellular signaling networks. Phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) has emerged as a key enzyme in various physiological and pathological processes, including the regulation of the mTORC1 and Hippo signaling pathways. This guide provides a comprehensive comparison of two notable PI5P4Kγ inhibitors, PI5P4Ks-IN-1 and NIH-12848, to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison at a Glance
A summary of the key performance metrics for this compound and NIH-12848 is presented below. It is important to note that direct comparison of absolute potency values should be approached with caution due to variations in assay conditions and the use of a mutated, more active form of PI5P4Kγ (PI5P4Kγ+) in some studies.
| Feature | This compound (Compound 7) | NIH-12848 |
| Target | PI5P4Kγ | PI5P4Kγ |
| Potency | pIC50 = 7.4 (against PI5P4Kγ+)[1][2] | IC50 ≈ 1-3 µM[3][4] |
| Selectivity | No detectable inhibition of PI5P4Kα or PI5P4Kβ[5] | No inhibition of PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM |
| Binding Mode | ATP-competitive (inferred from chemotype) | Allosteric, non-ATP competitive; targets the putative PI5P-binding site |
| Cellular Activity | Demonstrates cellular target engagement | Cellular effects demonstrated in kidney epithelial cells |
Note on nomenclature: The inhibitor referred to as this compound is also described in the literature as "compound 7" from a thienylpyrimidine series. Researchers should verify the chemical structure when sourcing this compound.
In-Depth Analysis
This compound (Compound 7): A Potent and Selective ATP-Competitive Probe
NIH-12848: A First-Generation Allosteric Inhibitor
NIH-12848 was one of the first selective inhibitors of PI5P4Kγ to be reported. It displays an IC50 in the low micromolar range (1-3 µM) and exhibits excellent selectivity, with no activity against PI5P4Kα and PI5P4Kβ at concentrations up to 100 µM. The most distinguishing feature of NIH-12848 is its allosteric mechanism of action. It does not compete with ATP but is proposed to bind to the putative substrate (PI5P) binding site, offering a different modality for kinase inhibition. This can be advantageous in cellular contexts with high ATP concentrations, where the efficacy of ATP-competitive inhibitors may be reduced. However, its modest potency and suboptimal physicochemical properties, such as high lipophilicity and poor solubility, have been noted as limitations for its use as a cellular probe.
Signaling Pathways and Experimental Workflows
To understand the functional context of PI5P4Kγ inhibition, it is essential to visualize its position in key signaling pathways and the workflows used for inhibitor characterization.
Caption: PI5P4Kγ signaling network, highlighting its regulation by and of the mTORC1 and Hippo pathways.
References
- 1. The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PI5P4Ks-IN-1
For researchers, scientists, and drug development professionals handling PI5P4Ks-IN-1, a potent inhibitor of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), adherence to proper disposal and safety protocols is paramount. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety measures:
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended. |
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or solution aerosols.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental harm and comply with regulations.
-
Waste Identification: Unused this compound, contaminated materials (e.g., gloves, absorbent pads), and empty containers should be treated as hazardous chemical waste.
-
Containerization:
-
Collect waste in a designated, compatible, and properly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound".
-
-
Storage:
-
Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Signaling Pathway Context
PI5P4Ks are a family of lipid kinases that play a role in various cellular signaling pathways.[3][4] Understanding their function provides context for their handling as biologically active molecules.
Caption: PI5P4Ks Signaling Pathway Inhibition.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PI5P4Ks-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when working with potent kinase inhibitors like PI5P4Ks-IN-1. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build a foundation of trust in handling this and similar chemical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to minimize exposure risk.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when handling the powder or preparing stock solutions to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used (e.g., DMSO). Inspect gloves for any tears before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown over the lab coat when handling larger quantities of the powdered compound. |
| Respiratory Protection | NIOSH-Approved Respirator | A fit-tested N95 respirator or higher is necessary when handling the powdered form of the inhibitor outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound. All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood.
Preparation of Stock Solutions
PI5P4K inhibitors are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Handling: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly and the work surface is clean and decontaminated.
-
Weighing: Carefully weigh the desired amount of this compound powder on a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a dedicated weighing boat.
-
Dissolving: Add the appropriate volume of DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM). Cap the vial securely.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.
The following diagram illustrates the workflow for preparing a this compound stock solution.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| This compound Solutions | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include the compound name, solvent (e.g., DMSO), and concentration. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, bench paper) must be collected in a designated hazardous waste bag and disposed of according to institutional protocols. |
| Glassware | Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to inactivate the inhibitor, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste. |
Experimental Protocols
The following are detailed methodologies for key experiments involving PI5P4K inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a PI5P4K isoform by quantifying the incorporation of a radiolabeled phosphate group onto its lipid substrate.
Materials:
-
Recombinant human PI5P4Kα (or other isoform)
-
PI5P (Phosphatidylinositol 5-phosphate) lipid substrate
-
This compound (or other inhibitor)
-
[γ-³²P]ATP (radiolabeled)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Thin Layer Chromatography (TLC) plate
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, recombinant PI5P4K enzyme, and the PI5P substrate.
-
Inhibitor Addition: Add the desired concentration of this compound (dissolved in DMSO) to the reaction mixture. For control reactions, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as 1M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Detection and Analysis: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled product (PI(4,5)P₂). Quantify the signal to determine the kinase activity.
Western Blotting for Downstream Signaling
This protocol assesses the effect of PI5P4K inhibition on downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, by measuring the phosphorylation status of key proteins.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-S6K)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of this compound for a specified time. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with the desired primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the changes in protein phosphorylation levels relative to the control.
PI5P4K Signaling Pathway
PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This reaction is a key step in phosphoinositide metabolism and influences several critical cellular signaling pathways.
The diagram below illustrates the central role of PI5P4K in cellular signaling and the points of intersection with other major pathways.
By providing this comprehensive guide, we aim to empower researchers with the necessary knowledge to handle this compound and similar compounds safely and effectively, thereby fostering a culture of safety and accelerating scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
